5alpha-Cholestane-3,3-d2
Description
BenchChem offers high-quality 5alpha-Cholestane-3,3-d2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5alpha-Cholestane-3,3-d2 including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(5R,8R,9S,10S,13R,14S,17R)-3,3-dideuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h19-25H,6-18H2,1-5H3/t20-,21-,22+,23-,24+,25+,26+,27-/m1/s1/i6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIAYQZJNBULGD-FEFUMSEXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCCC(C)C)C)C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5alpha-Cholestane-3,3-d2 CAS 122241-86-5 properties
An In-Depth Technical Guide to 5alpha-Cholestane-3,3-d2 (CAS 122241-86-5): Properties, Applications, and Analytical Protocols
Introduction
5alpha-Cholestane-3,3-d2 is a high-purity, stable isotope-labeled form of 5alpha-cholestane, a saturated steroid hydrocarbon. The strategic placement of two deuterium atoms at the C-3 position renders it an ideal internal standard for quantitative analysis using isotope dilution mass spectrometry (IDMS). In the fields of clinical chemistry, pharmacology, and metabolic research, IDMS is the gold standard for accuracy and precision, as it effectively corrects for analyte loss during sample preparation and mitigates matrix effects during instrumental analysis.[1] This guide provides a comprehensive overview of the physicochemical properties of 5alpha-Cholestane-3,3-d2, its primary application as an internal standard, and a detailed protocol for its use in a research setting.
Physicochemical Properties
The physical properties of 5alpha-Cholestane-3,3-d2 are nearly identical to its non-labeled counterpart, ensuring similar behavior during extraction and chromatography. The key difference lies in its molecular weight, which allows it to be distinguished by a mass spectrometer.
| Property | Value | Source(s) |
| Chemical Name | 5alpha-Cholestane-3,3-d2 | - |
| CAS Number | 122241-86-5 | - |
| Molecular Formula | C₂₇H₄₆D₂ | Inferred |
| Molecular Weight | 374.7 g/mol (approx.) | Inferred |
| Exact Mass | 374.38815 g/mol (approx.) | Inferred |
| Appearance | White crystalline powder | [2] |
| Melting Point | 78-81 °C | [3][4][5] |
| Solubility | Freely soluble in chloroform, ether; insoluble in water | [4] |
| Storage | Room temperature or refrigerated, protected from light | [2][5] |
| Non-Labeled Analog | 5alpha-Cholestane (CAS: 481-21-0) | [3][4][5][6][7][8] |
| Formula (Non-Labeled) | C₂₇H₄₈ | [3][4][6][8] |
| MW (Non-Labeled) | 372.67 g/mol | [3][4][6][8] |
Below is a diagram illustrating the core structure of 5alpha-Cholestane with the deuterium labeling at the C-3 position.
Sources
- 1. Isotopically Labeled Steroid Standards [sigmaaldrich.com]
- 2. lookchem.com [lookchem.com]
- 3. 5α-CHOLESTANE | Steraloids Inc. [steraloids.com]
- 4. 5alpha-Cholestane, 98+% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. extrasynthese.com [extrasynthese.com]
- 6. larodan.com [larodan.com]
- 7. caymanchem.com [caymanchem.com]
- 8. 5α-Cholestane | CAS 481-21-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
isotopic purity of 5alpha-Cholestane-3,3-d2 standards
An In-depth Technical Guide to the Isotopic Purity of 5α-Cholestane-3,3-d2 Standards
Authored by: Gemini, Senior Application Scientist
Introduction: The Imperative of Purity in Quantitative Analysis
In the landscape of modern analytical chemistry, particularly within pharmaceutical research and drug development, the mantra is "accuracy, precision, and reliability." Quantitative bioanalysis, the measurement of a drug or its metabolites in biological matrices, forms the bedrock of pharmacokinetics, toxicokinetics, and efficacy studies. At the heart of these demanding analyses lies the internal standard (IS), a compound of known concentration added to every sample to correct for variability during sample processing and analysis. The ideal IS behaves identically to the analyte of interest, and for this, Stable Isotope-Labeled (SIL) versions of the analyte are considered the gold standard.[1][2][3]
5α-Cholestane is a saturated steroid used frequently as a reference and internal standard in the gas chromatography (GC) and high-performance liquid chromatography (HPLC) analysis of cholesterol and other sterols.[4][5] Its deuterated analogue, 5α-Cholestane-3,3-d2, provides a mass shift that allows it to be distinguished from the unlabeled analyte by a mass spectrometer (MS), while maintaining nearly identical chemical and physical properties. However, the utility of this SIL-IS is fundamentally dependent on its isotopic purity . The presence of unlabeled (d0) or partially labeled (d1) species can compromise the integrity of an assay, leading to inaccurate quantification.
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the core principles and methodologies for assessing the isotopic purity of 5α-Cholestane-3,3-d2 standards. We will explore the nuances of isotopic composition, detail robust analytical workflows for its characterization, and discuss the practical implications for ensuring data of the highest quality and integrity.
Part 1: Deconstructing Isotopic Purity
Before delving into analytical protocols, it is crucial to understand the terminology that defines the composition of a deuterated standard.
-
Isotopic Enrichment: This refers to the percentage of a specific isotope at a given labeled position. For example, if a starting material is listed as having "99% D enrichment," it means that for any given labeled position, there is a 99% probability of finding a deuterium atom and a 1% probability of finding a hydrogen atom.[6]
-
Isotopologues: These are molecules that are chemically identical but differ in their isotopic composition. For a compound intended to be 5α-Cholestane-3,3-d2, the final product will inevitably contain a statistical distribution of other isotopologues, such as the unlabeled d0 species (C27H48), the singly-labeled d1 species (C27H47D1), and potentially over-labeled species if other positions are affected.[6][7]
-
Isotopic Purity: This term can be ambiguous and must be clearly defined. It often refers to the percentage of the total molecular population that is the desired fully deuterated species (in this case, the d2 isotopologue).[8] It is not interchangeable with isotopic enrichment.[6]
The reality of chemical synthesis is that achieving 100% isotopic purity is practically impossible.[6] The distribution of isotopologues in a final product follows a predictable statistical pattern based on the isotopic enrichment of the starting materials, which can be calculated using a binomial expansion.[6][9]
The critical concern for a bioanalytical scientist is the abundance of the d0 isotopologue in the internal standard. This unlabeled species is indistinguishable from the analyte being measured. If its contribution is significant, it can artificially inflate the measured concentration of the analyte, a problem that becomes especially acute at the Lower Limit of Quantification (LLOQ).[2][3]
Part 2: Synthesis and Sources of Isotopic Impurity
A plausible synthetic route to 5α-Cholestane-3,3-d2 involves the deuteration of 5α-Cholestan-3-one at the alpha positions to the carbonyl group, followed by removal of the carbonyl function.
Caption: A simplified synthetic pathway for 5α-Cholestane-3,3-d2.
Several factors during synthesis can introduce isotopic impurities:
-
Incomplete Deuteration: The base-catalyzed H/D exchange at the alpha-positions (C2 and C4) of the ketone may not proceed to completion, leaving some hydrogen atoms.
-
Isotopic Enrichment of Reagents: The deuterium oxide (D2O) and other deuterated reagents used are not 100% isotopically pure.
-
H/D Scrambling: Under certain pH or temperature conditions, deuterium atoms can exchange back with hydrogen from trace amounts of water or solvents, leading to a complex mixture of isotopologues.[6][10]
-
Reduction Step: The subsequent reduction of the ketone can also influence the final isotopic profile.
Understanding these potential pitfalls underscores the necessity for rigorous analytical characterization of the final product.
Part 3: Analytical Workflows for Isotopic Purity Assessment
A multi-technique approach combining mass spectrometry and nuclear magnetic resonance spectroscopy provides the most comprehensive characterization of a deuterated standard.[8]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the workhorse technique for determining the relative abundance of different isotopologues. The gas chromatograph separates the 5α-Cholestane from any impurities, and the mass spectrometer separates and detects the ions based on their mass-to-charge (m/z) ratio.[11][12]
Caption: Workflow for Isotopic Purity Analysis by GC-MS.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Accurately prepare a solution of the 5α-Cholestane-3,3-d2 standard in a high-purity volatile solvent (e.g., hexane or ethyl acetate) at a concentration of approximately 10-100 µg/mL.
-
-
GC Conditions (Example):
-
Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL (Split mode, e.g., 50:1).
-
Oven Program: Initial temperature 150 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 10 min.
-
-
MS Conditions (Example):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Acquisition Mode: Full Scan (e.g., m/z 50-500) to observe the full spectrum, or Selected Ion Monitoring (SIM) for higher sensitivity on the ions of interest. For 5α-Cholestane (MW 372.67), the expected molecular ion for the d0 species is m/z 372, and for the d2 species is m/z 374.
-
Data Analysis:
-
Integrate the total ion chromatogram (TIC) peak corresponding to 5α-Cholestane.
-
Extract the mass spectrum across this peak.
-
Identify the molecular ion cluster around m/z 372-376.
-
Record the intensity (abundance) of each peak corresponding to the d0 (M+), d1 (M+1), d2 (M+2), etc., isotopologues.
-
Crucial Step: Correction for Natural Abundance. The measured intensity of the M+1 and M+2 peaks includes contributions from the natural abundance of 13C. This must be subtracted to determine the true contribution from deuterium. A spectrum of an unlabeled 5α-Cholestane standard must be analyzed under identical conditions to determine the natural isotopic distribution.[13][14][15]
-
-
Data Presentation: Example Isotopic Distribution Calculation
| Ion (m/z) | Isotopologue | Measured Relative Abundance (%) | 13C Contribution (from d0) (%) | Corrected Abundance (%) |
| 372 | d0 | 0.5 | - | 0.5 |
| 373 | d1 | 1.2 | 0.15 (from d0) | 1.05 |
| 374 | d2 | 100 | 4.5 (from d0) + 0.3 (from d1) | 95.2 |
| 375 | d3+ | 5.5 | ... | ... |
| Note: This is a hypothetical example. The 13C contribution for a C27 compound is significant and must be accurately calculated and subtracted. |
From the corrected abundance, the isotopic purity (as % d2 species) can be calculated: Isotopic Purity = [Abundance(d2) / Σ Abundance(d0, d1, d2...)] x 100
Nuclear Magnetic Resonance (NMR) Spectroscopy
While MS provides the distribution of isotopologues, NMR spectroscopy confirms the precise location of the deuterium labels.[16][17] It is a confirmatory technique that validates the synthetic route.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve a sufficient amount of the standard (typically 1-5 mg) in a high-purity deuterated solvent (e.g., Chloroform-d, CDCl3).
-
Acquisition:
-
¹H NMR: Acquire a standard proton NMR spectrum. The key diagnostic is the significant reduction or complete disappearance of the proton signals at the C-3 position compared to an unlabeled standard.
-
²H NMR (Deuterium NMR): Acquire a deuterium spectrum. A signal should be present in the region corresponding to the C-3 position, confirming the presence of deuterium.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. The carbon signal for C-3 will be split into a multiplet due to ¹³C-²H coupling and will be shifted slightly upfield (an isotope effect). This confirms that the deuterium is directly attached to the C-3 carbon.
-
Caption: Key insights provided by NMR for structural confirmation.
Part 4: Acceptance Criteria and Regulatory Considerations
The ultimate goal of this rigorous characterization is to ensure the standard is "fit-for-purpose." While there are no universal, mandated acceptance criteria, regulatory guidance and industry best practices provide a framework.
The U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation emphasizes that the quality of reference standards is paramount.[2] When using a SIL-IS, the presence of unlabeled analyte should be checked and its potential influence evaluated.[2][18]
Table: General Acceptance Criteria for a SIL-IS
| Parameter | Method | Acceptance Criteria | Rationale |
| Identity | NMR | Spectrum consistent with the proposed structure. | Confirms the correct compound and labeling position. |
| Isotopic Distribution | GC-MS | % d2 species ≥ 98% (typical) | Ensures the primary component is the desired labeled species. |
| Unlabeled Analyte | GC-MS | % d0 species ≤ 0.5% (typical) | Minimizes the contribution of the IS to the analyte signal, ensuring accuracy at the LLOQ. |
| Chemical Purity | HPLC-UV, GC-FID | ≥ 98% | Ensures that the response is not from chemical impurities. |
A comprehensive Certificate of Analysis (CoA) from the supplier should transparently report these values, the methods used to determine them, and a clear definition of isotopic purity.
Conclusion: A Foundation of Quality for Reliable Data
The isotopic purity of 5α-Cholestane-3,3-d2 is not a trivial parameter; it is a critical attribute that directly impacts the accuracy and reliability of quantitative analytical data. A superficial understanding or acceptance of a deuterated standard without rigorous characterization introduces unacceptable risk into the drug development process.
By employing a synergistic combination of high-resolution mass spectrometry and NMR spectroscopy, scientists can build a complete and trustworthy profile of their internal standard. This involves not just quantifying the desired d2 isotopologue but also identifying and measuring the unlabeled d0 species and other impurities. This diligence, grounded in the principles of causality and self-validation, ensures that the internal standard truly serves its purpose—providing a reliable foundation for accurate quantification and, ultimately, supporting the development of safe and effective medicines.
References
-
Title: Isotopic Purity Using LC-MS - ResolveMass Laboratories Inc. Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API Source: C&EN URL: [Link]
-
Title: Determination of Isotopic Purity by Accurate Mass LC/MS Source: Almac Group URL: [Link]
-
Title: Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Measurement of the Isotope Enrichment of Stable Isotope-Labeled Proteins Using High-Resolution Mass Spectra of Peptides Source: ACS Publications URL: [Link]
-
Title: Determination of the enrichment of isotopically labelled molecules by mass spectrometry Source: PubMed URL: [Link]
-
Title: Postprandial studies on dietary cholesterol in human subjects using stable isotopes and gas chromatography-mass spectrometry analysis Source: PubMed URL: [Link]
-
Title: Deuterated Drugs: Isotope Distribution and Impurity Profiles Source: PubMed URL: [Link]
-
Title: CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS Source: Almac Group URL: [Link]
-
Title: Deuterated Drugs: Isotope Distribution and Impurity Profiles Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: Determination of Isotopic Purity by Accurate Mass LC/MS Source: ResearchGate URL: [Link]
-
Title: Determination of the enrichment of isotopically labelled molecules by mass spectrometry | Request PDF Source: ResearchGate URL: [Link]
-
Title: Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry Source: PubMed URL: [Link]
-
Title: Characterisation of purified perdeuterated cholesterol by GC-MS Source: ResearchGate URL: [Link]
-
Title: A 13C solid-state NMR analysis of steroid compounds Source: PubMed URL: [Link]
-
Title: Measuring lipogenesis and cholesterol synthesis in humans with deuterated water: use of simple gas chromatographic/mass spectrometric techniques Source: PubMed URL: [Link]
-
Title: (PDF) Steroids and NMR Source: ResearchGate URL: [Link]
-
Title: M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry Source: U.S. Food and Drug Administration URL: [Link]
-
Title: Straightforward synthesis of 2,2,4,4,5,7,7-d7-cholestane: A new deuterated standard in petroleum analysis Source: ResearchGate URL: [Link]
-
Title: Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry Source: Springer Link URL: [Link]
-
Title: Cholestane - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Common Mistakes in Using Isotope Standards in Pharmaceutical Quality Control (and How to Avoid Them) Source: Solarbio URL: [Link]
-
Title: A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis Source: European Compliance Academy URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. fda.gov [fda.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 5α-Cholestane | CAS 481-21-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. Cholestane - Wikipedia [en.wikipedia.org]
- 6. isotope.com [isotope.com]
- 7. Deuterated Drugs: Isotope Distribution and Impurity Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measuring lipogenesis and cholesterol synthesis in humans with deuterated water: use of simple gas chromatographic/mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 13. almacgroup.com [almacgroup.com]
- 14. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. almacgroup.com [almacgroup.com]
- 16. A 13C solid-state NMR analysis of steroid compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5α-Cholestane-3,3-d2 and d4 Internal Standards
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly in mass spectrometry, the judicious selection of an internal standard is paramount to achieving accurate and reproducible results. This guide provides a comprehensive technical overview of two commonly employed internal standards, 5α-Cholestane-3,3-d2 and 5α-Cholestane-d4, offering insights into their application, the rationale behind choosing one over the other, and best practices for their use in demanding analytical workflows.
The Foundational Role of Internal Standards in Quantitative Analysis
Internal standards (IS) are chemical substances added in a constant amount to all samples, calibration standards, and quality controls in an analysis.[1] Their primary function is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response.[1][2] The fundamental principle lies in the use of a peak area ratio, calculated as the peak area of the analyte divided by the peak area of the internal standard.[1] This ratio is then used for quantification, effectively minimizing the impact of both random and systematic errors.[1]
For an internal standard to be effective, it should ideally be chemically and physically similar to the analyte, stable under the analytical conditions, and not naturally present in the sample matrix.[3] In mass spectrometry-based methods, stable isotope-labeled (SIL) compounds are considered the "gold standard" for internal standards because they exhibit nearly identical chemical and physical properties to their unlabeled counterparts, including extraction efficiency, ionization response, and chromatographic retention time.[3][4][5]
5α-Cholestane: A Versatile Scaffold for Internal Standards
5α-Cholestane is a saturated sterane that serves as a fundamental backbone for many biological molecules.[6] Its chemical inertness and structural similarity to a wide range of sterols and related compounds make it an excellent candidate for use as an internal standard in various chromatographic applications, including gas chromatography (GC) and high-performance liquid chromatography (HPLC).[7] When labeled with deuterium, it becomes a powerful tool for isotope dilution mass spectrometry (IDMS), a technique renowned for its high accuracy and precision.[8][9][10]
A Tale of Two Standards: 5α-Cholestane-3,3-d2 vs. 5α-Cholestane-d4
The choice between 5α-Cholestane-3,3-d2 and 5α-Cholestane-d4 as an internal standard is a nuanced decision that depends on the specific requirements of the analytical method. Both are excellent choices for the quantification of 5α-cholestane and other similar sterols.[11]
Key Physicochemical Properties
| Property | 5α-Cholestane-3,3-d2 | 5α-Cholestane-d4 |
| Chemical Formula | C27H46D2 | C27H44D4 |
| Molecular Weight | ~374.7 g/mol | ~376.7 g/mol |
| Deuterium Labeling | Two deuterium atoms at the C-3 position | Typically four deuterium atoms, for example, at the C-1, C-1, C-4, and C-4 positions[11] |
| Mass Shift (vs. unlabeled) | +2 Da | +4 Da |
The Significance of the Mass Shift
The number of deuterium atoms, and thus the mass shift relative to the unlabeled analyte, is a critical consideration. A larger mass shift is generally preferable to minimize the potential for isotopic overlap between the analyte and the internal standard. Natural abundance of heavy isotopes (primarily ¹³C) in the analyte can lead to a small percentage of molecules having a mass of M+1, M+2, etc. If the mass of the internal standard is too close to that of the analyte, these naturally occurring isotopes can interfere with the quantification of the internal standard, and vice-versa.
For this reason, a mass difference of at least 3 Da between the analyte and the internal standard is often recommended to ensure that the calibration curve is linear and to avoid the need for more complex mathematical corrections.[5] In this regard, 5α-Cholestane-d4 (M+4) offers a distinct advantage over 5α-Cholestane-3,3-d2 (M+2) , particularly when high precision and accuracy are paramount.
Stability of Deuterium Labels
Another crucial factor is the stability of the deuterium labels. Deuterium atoms can sometimes be lost through exchange with protons in the surrounding environment, a phenomenon that can compromise the accuracy of the analysis.[12] The positions of the deuterium atoms in 5α-Cholestane-3,3-d2 and 5α-Cholestane-d4 are on the steroid backbone and are generally considered stable under typical analytical conditions. However, it is always good practice to evaluate the stability of the internal standard during method development, especially when harsh sample preparation conditions are employed.
Practical Considerations and Experimental Workflow
The following section outlines a typical experimental workflow for the quantification of a target sterol using a deuterated 5α-cholestane internal standard.
Experimental Protocol: Quantification of a Target Sterol by GC-MS
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve the unlabeled analyte and the deuterated internal standard (5α-Cholestane-3,3-d2 or d4) in a suitable solvent (e.g., ethanol, chloroform) to prepare concentrated stock solutions.
-
-
Preparation of Calibration Standards:
-
Prepare a series of calibration standards by spiking a known amount of the analyte stock solution into a matrix that closely resembles the sample matrix.
-
Add a constant, known amount of the internal standard stock solution to each calibration standard.[2]
-
-
Sample Preparation:
-
To each unknown sample, add the same constant, known amount of the internal standard stock solution as was added to the calibration standards.[1]
-
Perform any necessary sample extraction, cleanup, and derivatization steps. The presence of the internal standard from an early stage will correct for any analyte loss during these procedures.[1]
-
-
GC-MS Analysis:
-
Inject the prepared calibration standards and samples onto the GC-MS system.
-
Develop a suitable chromatographic method to achieve good separation of the analyte and internal standard from other matrix components.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both the analyte and the internal standard.
-
-
Data Analysis:
-
For each calibration standard, calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the analyte.
-
For each unknown sample, calculate the peak area ratio and use the calibration curve to determine the concentration of the analyte.
-
Logical Workflow for Internal Standard Selection and Use
Caption: A typical workflow for quantitative analysis using a deuterated internal standard.
Mass Fragmentation Patterns
Understanding the mass fragmentation patterns of 5α-cholestane is crucial for selecting the appropriate ions to monitor in SIM mode. The electron ionization (EI) mass spectrum of unlabeled 5α-cholestane is characterized by a molecular ion (M+) at m/z 372 and several fragment ions.[6][13] A prominent fragment ion is observed at m/z 217.[6]
When using deuterated internal standards, the corresponding ions will be shifted by the mass of the deuterium labels. For example, for 5α-Cholestane-d4, the molecular ion would be expected at m/z 376, and the corresponding fragment ion would be shifted accordingly.
Fragmentation Pathway of 5α-Cholestane
Caption: Simplified fragmentation of 5α-cholestane in mass spectrometry.
Conclusion and Recommendations
Both 5α-Cholestane-3,3-d2 and 5α-Cholestane-d4 are highly effective internal standards for the quantitative analysis of sterols and related compounds. However, for applications demanding the highest levels of accuracy and precision, 5α-Cholestane-d4 is the recommended choice due to its larger mass shift, which minimizes the risk of isotopic interference.
When implementing a method using either of these internal standards, it is imperative to:
-
Verify the isotopic purity and chemical purity of the standard.
-
Add the internal standard at an early stage of the sample preparation process. [1]
-
Ensure that the concentration of the internal standard is similar to that of the analyte in the samples. [1]
-
Thoroughly validate the method to ensure linearity, accuracy, and precision.
By adhering to these principles and understanding the nuances of internal standard selection, researchers can significantly enhance the quality and reliability of their quantitative data.
References
-
Gaffney, A. (2017). Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV. [Link]
-
Crawford Scientific. (2023). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. [Link]
- Royal Society of Chemistry. (2002). Guidelines for Achieving High Accuracy in Isotope Dilution Mass Spectrometry (IDMS). Google Books.
-
ResearchGate. (2014). How do you choose the internal standards for analysis of organic compound classes with GC/MS technique?. [Link]
-
Royal Society of Chemistry. (2002). Guidelines for Achieving High Accuracy in Isotope Dilution Mass Spectrometry (IDMS). [Link]
-
Tokes, L., Jones, G., & Djerassi, C. (1968). Mass spectral fragmentation of 5alpha-hydroxysteroids. PubMed. [Link]
-
Serra, S., & De Stefano, A. (2006). Electron ionization mass spectral fragmentation of cholestane-3beta,4alpha,5alpha-triol and cholestane-3beta,5alpha,6alpha/beta-triol bis- and tris-trimethylsilyl derivatives. PubMed. [Link]
-
Chemistry LibreTexts. (2022). 4.2: Quantitative and Qualitative GC and GC-MS. [Link]
-
Separation Science. (2023). Internal Standards: Strategies From the Frontline. [Link]
-
Dzeletovic, S., Breuer, O., & Lund, E. (1995). Determination of cholesterol oxidation products in human plasma by isotope dilution-mass spectrometry. PubMed. [Link]
-
Blank, I. STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES. [Link]
-
South African Journal of Chemistry. (2009). The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS). [Link]
-
J-GLOBAL. Preparation of deuterated cholesterol, calciol and calcitriol as internal standards for GC:MS-assays. [Link]
-
PubChem. 5alpha-Cholestane. [Link]
-
ResearchGate. (2025). MS–MS Fragmentation Patterns of Cholesterol Oxidation Products. [Link]
-
Dayal, B., et al. (1982). Bile acids. LXIV. Synthesis of 5 alpha-cholestane-3 alpha, 7 alpha, 25-triol and esters of new... PubMed. [Link]
-
ResearchGate. New Internal Standard for Quantitative Determination of Oxyphytosterols by Gas Chromatography. [Link]
-
NIST WebBook. Cholestane. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
Arnostová, L. M., Pouzar, V., & Drasar, P. (1992). Synthesis of the sulfates derived from 5 alpha-cholestane-3 beta,6 alpha-diol. PubMed. [Link]
-
Hanson, R. F., & Williams, G. C. (1971). New bile alcohols — synthesis of 5β-cholestane-3α, 7α, 25-triol and 5β-cholestane-3α, 7α, 25-24(14C)-triol1. Journal of Lipid Research. [Link]
-
Chromatography Forum. (2014). Problem with internal standard. [Link]
-
Hsia, S. L., et al. (1980). Sterol synthesis. Chemical synthesis of 5 alpha-cholest-7-en-3 beta, 14 alpha-diol. PubMed. [Link]
-
Romeo, A., & Ortar, G. (1973). New synthetic routes to 2alpha,3beta-dihydroxy-5alpha-cholestane. PubMed. [Link]
-
Dayal, B., et al. (1980). A facile synthesis of 5 beta-cholestane-3 alpha,7 alpha,12 alpha,25-tetrol. PubMed. [Link]
-
MilliporeSigma. 5-α-Cholestane. [Link]
-
Reactome. Synthesis of bile acids and bile salts via 7alpha-hydroxycholesterol. [Link]
-
Reactome. Synthesis of bile acids and bile salts via 24-hydroxycholesterol. [Link]
-
Organic Syntheses. PREPARATION OF VITAMIN D2. [Link]
Sources
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. imreblank.ch [imreblank.ch]
- 6. 5alpha-Cholestane | C27H48 | CID 2723895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5α-胆甾烷溶液 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. osti.gov [osti.gov]
- 9. Guidelines for Achieving High Accuracy in Isotope Dilution Mass Spectrometry ... - Royal Society of Chemistry (Great Britain). Analytical Methods Committee. Sub-Committee on High Accuracy Analysis by Mass Spectrometry (HAAMS) - Google Libros [books.google.com.pr]
- 10. repository.up.ac.za [repository.up.ac.za]
- 11. caymanchem.com [caymanchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Cholestane [webbook.nist.gov]
Methodological & Application
preparing 5alpha-Cholestane-3,3-d2 stock solutions
Application Note: Precision Preparation of 5 -Cholestane-3,3- Stock Solutions for Sterol Profiling[1]
Introduction & Chemical Context
In the quantitative analysis of sterols, biomarkers, and neutral lipids, 5
Critical Physicochemical Properties
To prepare a valid stock, one must understand the molecule's behavior:
-
Hydrophobicity: As a saturated sterane hydrocarbon, it is extremely lipophilic (LogP > 8). It is insoluble in water and sparingly soluble in pure methanol.
-
Adsorption: Lacking polar functional groups, it exhibits high non-specific binding to plastics (polypropylene, polystyrene). Glassware is mandatory.
-
Stability: While more stable than unsaturated sterols (e.g., cholesterol), it is still subject to isotopic exchange if exposed to strong acids and potential oxidation over long periods.
Solvents & Materials Selection
The choice of solvent dictates the stability and accuracy of the stock. Do not use methanol as the primary solvent; it will lead to precipitation and concentration errors.
Table 1: Solvent Compatibility Matrix
| Solvent Category | Recommended Solvent | Solubility Rating | Application |
| Primary Dissolution | Chloroform ( | Excellent (>50 mg/mL) | Primary Stock (Stock A) |
| Alternative Primary | Toluene | Excellent | GC-MS specific (High BP) |
| Alternative Primary | Hexane | Good | Lipid extraction workflows |
| Diluent (Intermediate) | Dichloromethane (DCM) | Very Good | Serial dilutions |
| Mobile Phase Bridge | Isopropanol (IPA) | Moderate | Bridging to LC mobile phases |
| Incompatible | Water / Pure MeOH | Poor / Insoluble | DO NOT USE for stocks |
Protocol: Primary Stock Preparation (Stock A)
Target Concentration: 1.0 mg/mL (1000 ppm) Total Volume: 10 mL
Equipment Requirements
-
Balance: Analytical balance readable to 0.01 mg (X.XXXXX g).
-
Vessels: Class A Volumetric Flask (10 mL), Amber Borosilicate Glass.
-
Pipettes: Glass Pasteur pipettes (Avoid plastic tips for transfer if possible).
-
Gas: Argon or Nitrogen stream.
Step-by-Step Methodology
-
Equilibration: Allow the commercial vial of 5
-Cholestane-3,3- to reach room temperature before opening to prevent condensation. -
Gravimetric Verification (The "Difference" Method):
-
Due to static issues with sterol powders, do not weigh onto a paper.[1]
-
Weigh the entire shipping vial containing the standard. Record Mass (
).[1] -
Transfer the solid directly into the 10 mL volumetric flask using a small glass funnel.
-
Rinse the shipping vial 3x with 1 mL of Chloroform , pouring the rinsate into the flask.
-
Dry the empty shipping vial under nitrogen and weigh it again (
). -
Calculated Mass (
) = - .[1]
-
-
Dissolution:
-
Add Chloroform to the flask until it is ~80% full.
-
Sonicate for 5 minutes at ambient temperature to ensure complete dissolution.
-
Note: The solution should be optically clear. Any turbidity indicates moisture or impurities.[1]
-
-
Final Volume:
-
Allow the solvent to cool to room temperature (sonication generates heat, expanding the solvent).[1]
-
Dilute to the mark with Chloroform.
-
Cap and invert 10x to mix.
-
Workflow Visualization
Figure 1: Gravimetric "Difference Method" workflow to ensure quantitative transfer of static-prone sterol powders.
Protocol: Working Standard Preparation (Stock B)
Target Concentration: 10
-
For GC-MS: Dilute Stock A (1:100) using Hexane .[1]
-
For LC-MS: Dilute Stock A (1:100) using Isopropanol .[1] IPA is preferred over Methanol as it solubilizes the cholestane better while still being miscible with aqueous mobile phases.
Procedure:
-
Take 100
L of Stock A using a gas-tight glass syringe (Hamilton type).[1] -
Dispense into a 10 mL Class A volumetric flask.
-
Dilute to volume with the chosen solvent (Hexane or IPA).
-
Purge headspace with Argon before capping.
Quality Control & Validation (Self-Validating System)
Before using the stock for critical assays, you must validate its identity and isotopic purity.
QC Check: GC-MS Verification
Instrument: GC-MS (Single Quadrupole or Triple Quad).[1] Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms).[1] Inlet: 280°C, Splitless.
Validation Criteria:
-
Retention Time: Must match historical 5
-cholestane (approx. 25-30 min depending on ramp). -
Isotopic Pattern:
-
Monitor
372 (Native) and 374 (Target ).[1] -
Pass Criteria: The abundance of
372 (unlabeled contribution) should be <0.5% of the 374 peak (corrected for natural abundance).[1] -
Note: If
372 is high, the stock is contaminated or the deuterium has exchanged (rare in cholestanes, but possible if acid-catalyzed).[1]
-
QC Logic Tree
Figure 2: Decision tree for validating the isotopic purity and identity of the prepared stock.
Storage & Handling
-
Container: Amber glass vials with PTFE-lined screw caps.[1] Never use Parafilm (organic solvents dissolve it, contaminating the sample).
-
Temperature: -20°C for working stocks; -80°C for primary stocks.[1]
-
Headspace: Purge with dry Argon or Nitrogen after every use to prevent oxidation and moisture ingress.
-
Shelf Life:
-
Stock A (Chloroform): 12 months.
-
Stock B (Working): 3 months (due to solvent evaporation/concentration changes).
-
References
-
Sigma-Aldrich. (n.d.).[1] 5
-Cholestane Product Specification & Applications. Retrieved from [1] -
Lipid MAPS. (2023). Extraction and Analysis of Sterols in Biological Matrices. Retrieved from [1]
-
Avanti Polar Lipids. (n.d.). Handling and Storage of Sterol Standards. Retrieved from [1]
-
National Institutes of Health (PubChem). (2023). 5
-Cholestane Compound Summary. Retrieved from [1]
Application Note: Quantitative Analysis of Sterols in Biological Matrices Using 5α-Cholestane-3,3-d2 as an Internal Standard
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the precise and accurate quantification of sterols in complex biological matrices. It details the strategic use of a stable isotope-labeled internal standard, 5α-Cholestane-3,3-d2, to correct for analytical variability in mass spectrometry-based assays. Detailed, field-proven protocols for sample preparation, including protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE), are presented alongside instrumental analysis methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The causality behind each experimental step is explained to ensure scientific integrity and empower users to adapt these methods to their specific research needs.
Introduction: The Imperative for an Ideal Internal Standard
Quantitative analysis of endogenous sterols and their metabolites in biological fluids such as plasma, serum, and tissue homogenates is crucial for understanding physiological and pathological processes. However, the inherent complexity of these matrices presents significant analytical challenges, most notably the "matrix effect," where co-eluting endogenous components can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification[1][2][3].
To surmount these challenges, the use of a stable isotope-labeled (SIL) internal standard (IS) is the gold standard in quantitative mass spectrometry[4][5][6]. An ideal SIL-IS is chemically identical to the analyte, ensuring it co-elutes chromatographically and experiences the same extraction recovery and ionization efficiency. This allows for reliable correction of variations throughout the entire analytical workflow, from sample preparation to detection[7][8][9].
5α-Cholestane-3,3-d2 is an excellent internal standard for the quantification of a wide range of non-polar sterols and related compounds. Its deuterium labels provide a distinct mass shift from the unlabeled analyte without significantly altering its physicochemical properties[10]. This ensures that it faithfully mimics the behavior of the target analytes during extraction, derivatization (for GC-MS), and ionization, thereby providing a robust means of normalization.
Physicochemical Properties of 5α-Cholestane
5α-Cholestane is a saturated steroid hydrocarbon that serves as a core structure for many biologically important sterols. Its deuterated analog, 5α-Cholestane-3,3-d2, retains these fundamental properties.
| Property | Value | Source |
| Molecular Formula | C₂₇H₄₆D₂ | - |
| Molecular Weight | 374.7 g/mol (approx.) | [11] |
| Melting Point | 78-81 °C | [11][12] |
| Appearance | White crystalline powder | |
| Solubility | Soluble in organic solvents like chloroform, ethanol, DMF, and DMSO. |
Experimental Protocols
This section outlines the step-by-step procedures for preparing and utilizing 5α-Cholestane-3,3-d2 in quantitative workflows.
Materials and Reagents
-
5α-Cholestane-3,3-d2 (≥98% isotopic purity, >99% chemical purity)
-
Biological matrix (e.g., human plasma, serum, tissue homogenate)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE) (HPLC grade)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
For GC-MS: Derivatization reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, Oasis HLB)
-
Glass vials and tubes
Preparation of Stock and Working Solutions
Causality: Accurate preparation of the internal standard solutions is fundamental to the entire quantitative assay. Serial dilutions minimize errors associated with weighing small masses.
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of 5α-Cholestane-3,3-d2 and dissolve it in 1 mL of ethanol or a suitable organic solvent in a class A volumetric flask.
-
Intermediate Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with methanol.
-
Spiking Working Solution (100 ng/mL): Dilute the intermediate stock solution 1:100 with methanol. The concentration of the working solution should be optimized based on the expected concentration of the analyte in the samples and the sensitivity of the mass spectrometer.
Spiking the Biological Matrix
Causality: The internal standard must be added to the biological matrix at the earliest stage of sample preparation to account for analyte loss during all subsequent steps, including protein precipitation, extraction, and any transfer steps.
-
Thaw the biological samples (e.g., plasma, serum) on ice.
-
Vortex the samples to ensure homogeneity.
-
To a 100 µL aliquot of the biological matrix in a clean microcentrifuge tube, add a predetermined volume (e.g., 10 µL) of the 5α-Cholestane-3,3-d2 spiking working solution.
-
Vortex the mixture for 10-15 seconds to ensure thorough mixing.
Caption: Workflow for the preparation and spiking of the internal standard.
Sample Extraction and Purification
The choice of extraction method depends on the specific sterols of interest and the complexity of the matrix.
Protein Precipitation followed by Liquid-Liquid Extraction (LLE)
Causality: Protein precipitation is a simple and effective first step to remove the bulk of proteins from plasma or serum. The subsequent LLE step partitions the non-polar sterols into an organic solvent, separating them from polar matrix components.
-
To the 110 µL spiked sample, add 300 µL of ice-cold acetonitrile or methanol to precipitate the proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 1 mL of a non-polar solvent such as hexane or methyl-tert-butyl ether (MTBE)[13][14].
-
Vortex for 1 minute to ensure thorough mixing of the aqueous and organic phases.
-
Centrifuge at 2,000 x g for 5 minutes to facilitate phase separation.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 5-8) with another 1 mL of the organic solvent and combine the organic layers to maximize recovery.
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at room temperature or in a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for GC-MS or LC-MS/MS analysis (e.g., 100 µL of mobile phase for LC-MS or hexane for GC-MS).
Solid-Phase Extraction (SPE)
Causality: SPE offers a more selective and often cleaner extraction compared to LLE, which can be advantageous for complex matrices or when targeting a broader range of sterol polarities. The choice of sorbent is critical for optimal recovery[15][16].
-
Condition the SPE Cartridge: Condition a C18 or a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.
-
Load the Sample: Dilute the spiked biological matrix with an equal volume of water or a suitable buffer before loading it onto the conditioned SPE cartridge[17].
-
Wash: Wash the cartridge with a weak organic solvent mixture (e.g., 1 mL of 10% methanol in water) to remove polar interferences.
-
Elute: Elute the retained sterols with a stronger organic solvent (e.g., 1 mL of methanol or acetonitrile).
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
Caption: Comparative workflows for LLE and SPE sample preparation.
Instrumental Analysis
GC-MS Analysis
Causality: Gas chromatography requires analytes to be volatile and thermally stable. Sterols, with their hydroxyl groups, are not inherently volatile and require derivatization to improve their chromatographic properties and detection sensitivity[18][19]. Silylation is a common and effective derivatization technique[20][21].
-
Derivatization: To the dried extract, add 50 µL of a silylating agent (e.g., BSTFA + 1% TMCS) and 50 µL of a solvent like pyridine or acetonitrile.
-
Incubate at 60-70°C for 1 hour to form trimethylsilyl (TMS) ethers[20][22].
-
Evaporate the derivatization reagent under a gentle stream of nitrogen and redissolve the residue in hexane for injection.
Typical GC-MS Parameters:
| Parameter | Setting |
| Column | 30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5ms) |
| Injector Temperature | 280 °C |
| Oven Program | Start at 180 °C, ramp to 300 °C at 10 °C/min, hold for 10 min |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | Determine the characteristic ions for the TMS-derivatized analyte and 5α-Cholestane-3,3-d2-TMS. |
LC-MS/MS Analysis
Causality: LC-MS/MS offers high sensitivity and selectivity and often does not require derivatization for many sterols, simplifying sample preparation[23][24]. Reversed-phase chromatography is typically used for the separation of these non-polar compounds.
Typical LC-MS/MS Parameters:
| Parameter | Setting |
| Column | C18, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium acetate |
| Mobile Phase B | Methanol/Acetonitrile (50:50) with 0.1% formic acid |
| Gradient | Start at 80% B, ramp to 100% B over 10 minutes, hold for 5 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), Positive Mode |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Determine the precursor and product ions for the analyte and 5α-Cholestane-3,3-d2. |
Data Analysis and Method Validation
The concentration of the analyte is calculated based on the ratio of the analyte peak area to the internal standard peak area, using a calibration curve prepared in a surrogate matrix.
Method validation should be performed according to regulatory guidelines (e.g., FDA, ICH) and should assess the following parameters: [25][26][27][28]
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS. |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal value (±20% at the LLOQ). |
| Precision | The degree of agreement among individual test results. | Coefficient of variation (CV) ≤15% (≤20% at the LLOQ). |
| Recovery | The extraction efficiency of the analytical method. | Consistent, precise, and reproducible. |
| Matrix Effect | The influence of co-eluting matrix components on the ionization of the analyte. | The CV of the IS-normalized matrix factor should be ≤15%. |
| Linearity and Range | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. | Signal-to-noise ratio > 10, with acceptable accuracy and precision. |
Conclusion
The use of 5α-Cholestane-3,3-d2 as an internal standard is a robust and reliable strategy for the quantitative analysis of sterols in complex biological matrices. Its chemical similarity to many endogenous sterols ensures that it effectively compensates for variations in sample preparation and instrumental analysis. The detailed protocols provided in this application note, grounded in established scientific principles, offer a validated starting point for researchers to develop and implement high-quality analytical methods for sterol profiling in a variety of research and development settings.
References
-
Allain CC, Poon LS, Chan CS, Richmond W, Fu PC. Enzymatic determination of total serum cholesterol. Clin Chem. 1974;20:470–5. [Link]
-
Delfini, M., & Cocito, C. (2021). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. Foods, 10(6), 1299. [Link]
-
ECA Academy. FDA Guidance on analytical procedures and methods validation published. [Link]
-
FDA. Q2(R2) Validation of Analytical Procedures. [Link]
-
FooDB. Showing Compound 5alpha-Cholestane (FDB021855). [Link]
-
Fu, R., Zhang, Z., Lin, Z., Hunag, W., Chan, J., & Bivens, A. (2019). LC/MS/MS Separation of Cholesterol and Related Sterols in Plasma on an Agilent InfinityLab Poroshell 120 EC-C18 Column. Agilent Technologies. [Link]
-
He, H. (2018). How to do successful derivatization of sterol? ResearchGate. [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
LIPID MAPS. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma. [Link]
-
Longdom Publishing. Revolutionizing Proteomics: The Power of Isotope Labelling in Quantitative Mass Spectrometry. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2723895, 5alpha-Cholestane. [Link]
-
NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry? [Link]
-
Ovid. Importance of matrix effects in LC–MS/MS... : Bioanalysis. [Link]
-
ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
Taylor & Francis. Assessment of matrix effect in quantitative LC-MS bioanalysis. [Link]
-
Wolthers, B. G., Hindriks, F. R., Muskiet, F. A. J., & Groen, A. (1980). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Clinica Chimica Acta, 103(3), 305–315. [Link]
Sources
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nebiolab.com [nebiolab.com]
- 3. tandfonline.com [tandfonline.com]
- 4. longdom.org [longdom.org]
- 5. Quantitative Proteomics | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. texilajournal.com [texilajournal.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 10. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 11. 5alpha-Cholestane | C27H48 | CID 2723895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. extrasynthese.com [extrasynthese.com]
- 13. arborassays.com [arborassays.com]
- 14. zellx.de [zellx.de]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. organomation.com [organomation.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. mdpi.com [mdpi.com]
- 19. aocs.org [aocs.org]
- 20. researchgate.net [researchgate.net]
- 21. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. agilent.com [agilent.com]
- 24. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 25. fda.gov [fda.gov]
- 26. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 27. resolvemass.ca [resolvemass.ca]
- 28. FDA Guidance on analytical procedures and methods validation published - ECA Academy [gmp-compliance.org]
Application Note: High-Precision Quantification of Neutral Sterols in Biological Matrices Using Stable Isotope Dilution GC-MS with 5α-Cholestane-d2
Abstract
This application note provides a comprehensive, step-by-step protocol for the accurate and precise quantification of neutral sterols (e.g., cholesterol, campesterol, sitosterol) in biological samples such as plasma or serum. The method employs a stable isotope dilution strategy coupled with gas chromatography-mass spectrometry (GC-MS). By using 5α-Cholestane-3,3-d2 as an internal standard, this protocol effectively corrects for variations in sample extraction, derivatization, and instrumental analysis, ensuring high-quality, reproducible data for clinical research and drug development applications.
Introduction
Neutral sterols, including cholesterol and plant-derived phytosterols, are crucial lipid molecules whose concentrations in biological fluids are indicative of metabolic health and disease.[1][2] For instance, plasma levels of cholesterol precursors like lathosterol can serve as surrogate markers for endogenous cholesterol synthesis, while phytosterols such as campesterol and sitosterol are markers for cholesterol absorption. Accurate measurement of these compounds is therefore vital for understanding lipid metabolism, diagnosing metabolic disorders, and evaluating the efficacy of lipid-lowering therapies.
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of sterols.[3][4] However, the multi-step sample preparation process, which includes saponification, extraction, and derivatization, can introduce significant analytical variability.[5] To overcome these challenges, stable isotope dilution mass spectrometry (SID-MS) is the gold standard. This approach involves adding a known amount of a stable isotope-labeled version of an internal standard at the very beginning of the sample preparation workflow.[1][6]
5α-Cholestane is a common internal standard for sterol analysis due to its structural similarity to target analytes and its distinct retention time.[3][7][8] This protocol utilizes 5α-Cholestane-3,3-d2, a deuterated analog. The key advantage of a deuterated standard is that it co-elutes with the unlabeled standard but is distinguished by its mass-to-charge ratio (m/z) in the mass spectrometer. This allows for precise correction of analyte loss at every step of the procedure, from extraction to injection, thereby ensuring maximum accuracy and precision.[1][6]
Principle of the Method
This method is based on the principle of stable isotope dilution GC-MS.
-
Internal Standard Spiking: A known quantity of 5α-Cholestane-d2 is added to each sample, calibrator, and quality control (QC) sample at the initial stage. This "spiked" standard undergoes all subsequent processing steps alongside the endogenous target sterols.
-
Sample Preparation: Biological samples are first subjected to alkaline saponification. This crucial step hydrolyzes sterol esters, which are abundant in plasma, to liberate free sterols, ensuring the measurement of total sterol content.[4][9][10] The free sterols are then extracted from the aqueous matrix into an organic solvent using liquid-liquid extraction (LLE).
-
Derivatization: Sterols are non-volatile molecules. To make them suitable for GC analysis, their hydroxyl groups are chemically modified in a process called derivatization.[4] This protocol uses silylation, where a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) converts the hydroxyl groups to trimethylsilyl (TMS) ethers.[3][4][11] This increases their volatility and thermal stability, leading to improved chromatographic peak shape and sensitivity.[3]
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The TMS-ether derivatives of the sterols are separated on a capillary GC column based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.
-
Quantification: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.[12] Specific ions for each target sterol and the 5α-Cholestane-d2 internal standard are monitored. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration of the prepared calibrators. The concentrations of sterols in the unknown samples are then calculated from this curve.
Materials and Reagents
3.1. Standards and Reagents
-
Cholesterol (Sigma-Aldrich, Cat. No. C8667)
-
Campesterol (Sigma-Aldrich, Cat. No. C5151)
-
Sitosterol (Sigma-Aldrich, Cat. No. S5753)
-
5α-Cholestane (Sigma-Aldrich, Cat. No. 481-21-0)[7]
-
5α-Cholestane-3,3-d2 (d2-IS) (Consult specialist suppliers like Cayman Chemical or Avanti Polar Lipids)
-
Potassium Hydroxide (KOH) (Sigma-Aldrich, Cat. No. P5958)
-
Ethanol, 200 Proof (Decon Labs, Cat. No. 2716)
-
Hexane, HPLC Grade (Fisher Scientific, Cat. No. H302)
-
Pyridine, Anhydrous (Sigma-Aldrich, Cat. No. 270970)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS (BSTFA + 1% TMCS) (Sigma-Aldrich, Cat. No. B-021)[11]
-
Ultrapure Water
3.2. Equipment
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Glass test tubes with PTFE-lined screw caps (16 x 100 mm)
-
Heating block or water bath
-
Centrifuge
-
Nitrogen evaporation system
-
Vortex mixer
-
Analytical balance
-
Calibrated pipettes
-
GC autosampler vials with inserts
Experimental Workflow & Protocols
Visual Workflow
The entire experimental process from sample receipt to final data analysis is outlined below.
Sources
- 1. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. aocs.org [aocs.org]
- 4. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice [mdpi.com]
- 5. biotage.com [biotage.com]
- 6. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5α-胆甾烷溶液 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. 5α-胆甾烷溶液 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. Free sterol analysis | Cyberlipid [cyberlipid.gerli.com]
- 10. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
LC-MS/MS transitions for 5alpha-Cholestane-3,3-d2
An Application Note and Protocol for the Quantification of 5α-Cholestane-3,3-d2 using LC-MS/MS
Authored by: A Senior Application Scientist
Introduction
5α-Cholestane is a saturated tetracyclic hydrocarbon that serves as a fundamental backbone for a wide array of steroids. In clinical and research settings, stable isotope-labeled internal standards are indispensable for accurate quantification of endogenous molecules by mass spectrometry. 5α-Cholestane-3,3-d2, with two deuterium atoms at the C-3 position, is an ideal internal standard for the analysis of 5α-cholestane and related non-polar steranes. Its utility spans across various fields, including geochemistry, where steranes are used as biomarkers, and in clinical research for studying steroid metabolism.
This application note provides a comprehensive guide for the development of a robust and sensitive LC-MS/MS method for the quantification of 5α-Cholestane-3,3-d2. We will delve into the rationale behind the selection of mass transitions, chromatographic conditions, and sample preparation protocols, offering insights grounded in the principles of mass spectrometry and chromatography.
Scientific Principles: Ionization and Fragmentation
Due to its non-polar nature, 5α-cholestane is not readily ionized by electrospray ionization (ESI). Atmospheric Pressure Chemical Ionization (APCI) is the preferred ionization technique for such molecules. In the APCI source, a corona discharge ionizes the solvent vapor, which in turn transfers a proton to the analyte, forming the protonated molecule [M+H]⁺.
The molecular formula of 5α-Cholestane is C₂₇H₄₈, with a monoisotopic mass of approximately 372.38 g/mol [1]. Consequently, 5α-Cholestane-3,3-d2 (C₂₇H₄₆D₂) has a monoisotopic mass of approximately 374.39 g/mol . The precursor ion for our LC-MS/MS method will therefore be the protonated molecule, [M+H]⁺, at an m/z of 375.4.
Upon collision-induced dissociation (CID) in the collision cell of the mass spectrometer, the precursor ion fragments in a predictable manner. The fragmentation of the cholestane backbone typically involves the loss of the C-17 alkyl side chain and characteristic cleavages of the steroid rings. The presence of the two deuterium atoms on the A-ring at the C-3 position provides a unique signature for specific product ions.
Experimental Workflow
The overall experimental workflow for the analysis of 5α-Cholestane-3,3-d2 is depicted in the following diagram:
Sources
Application Note: Solvent Solubility of 5α-Cholestane-3,3-d2 for Standards Preparation
Introduction
5α-Cholestane-3,3-d2 is a deuterated analog of 5α-cholestane, a saturated sterol. Its application as an internal standard in mass spectrometry-based analyses is invaluable for the accurate quantification of cholesterol and related sterols in complex biological matrices. The incorporation of deuterium atoms provides a distinct mass shift, allowing for differentiation from the endogenous analyte while maintaining nearly identical chemical and physical properties. This ensures similar extraction efficiency and ionization response, which are critical for reliable quantification.
The preparation of accurate and stable standard solutions is the foundation of any quantitative analytical method. A thorough understanding of the solubility of 5α-Cholestane-3,3-d2 in various organic solvents is paramount for preparing concentrated stock solutions and subsequent serial dilutions to construct calibration curves and quality control samples. This application note provides a detailed guide to the solvent solubility of 5α-Cholestane-3,3-d2, offering protocols for the preparation of standards for use in research, clinical diagnostics, and drug development. While specific solubility data for the deuterated form is not extensively published, the solubility characteristics are expected to be nearly identical to its non-deuterated counterpart, 5α-cholestane, and the structurally similar cholesterol.
Physicochemical Properties and Solubility Profile
5α-Cholestane is a nonpolar, crystalline solid at room temperature. Its rigid tetracyclic steroid nucleus and saturated hydrocarbon side chain contribute to its lipophilic nature, rendering it virtually insoluble in aqueous solutions. Consequently, organic solvents are required for its dissolution.
The selection of an appropriate solvent is a critical first step in the preparation of standards. The ideal solvent should:
-
Completely dissolve the analyte at the desired concentration.
-
Be compatible with the analytical instrumentation (e.g., LC-MS/MS, GC-MS).
-
Not interfere with the ionization or detection of the analyte.
-
Ensure the long-term stability of the standard solution.
Based on available data for 5α-cholestane and related sterols, several organic solvents are suitable for the preparation of 5α-Cholestane-3,3-d2 standards. The solubility of 5α-cholestane in common organic solvents is summarized in the table below.
| Solvent | Solubility of 5α-Cholestane | Reference |
| Chloroform | Freely soluble (50 mg/mL) | [1][2] |
| Ethanol | ~20 mg/mL | [3] |
| Dimethylformamide (DMF) | ~1 mg/mL | [3] |
| Dimethyl sulfoxide (DMSO) | ~0.1 mg/mL | [3] |
Note: The deuteration at the C-3 position is not expected to significantly alter these solubility values.
Recommended Solvents for Standard Preparation
For the preparation of high-concentration stock solutions of 5α-Cholestane-3,3-d2, chloroform is an excellent choice due to the high solubility of the parent compound. However, for applications involving subsequent dilutions into more polar mobile phases for liquid chromatography, ethanol is often preferred due to its miscibility with aqueous solutions and lower toxicity compared to chlorinated solvents.
For many mass spectrometry applications, a mixture of solvents can be advantageous. For instance, a stock solution prepared in a small amount of chloroform or dichloromethane can be further diluted in methanol or acetonitrile, which are common constituents of reversed-phase LC mobile phases.
Protocols for Standard Preparation
The following protocols provide a step-by-step guide for the preparation of stock and working standard solutions of 5α-Cholestane-3,3-d2.
Protocol 1: Preparation of a 1 mg/mL Stock Solution in Chloroform
Materials:
-
5α-Cholestane-3,3-d2 (crystalline solid)
-
Chloroform (HPLC or analytical grade)
-
Class A volumetric flask (e.g., 1 mL or 5 mL)
-
Analytical balance
-
Glass syringe or pipette
Procedure:
-
Weighing: Accurately weigh approximately 1 mg of 5α-Cholestane-3,3-d2 directly into a clean, dry 1 mL volumetric flask.
-
Dissolution: Add a small volume of chloroform (approximately 0.5 mL) to the flask.
-
Sonication: Gently swirl the flask to dissolve the solid. If necessary, sonicate for 2-5 minutes in a water bath to ensure complete dissolution.
-
Volume Adjustment: Once the solid is completely dissolved and the solution has returned to room temperature, carefully add chloroform to the calibration mark of the volumetric flask.
-
Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.
-
Storage: Transfer the stock solution to a labeled amber glass vial with a PTFE-lined cap. Store at -20°C or below for long-term stability.
Protocol 2: Preparation of a 1 mg/mL Stock Solution in Ethanol
Materials:
-
5α-Cholestane-3,3-d2 (crystalline solid)
-
Ethanol (200 proof, absolute)
-
Class A volumetric flask
-
Analytical balance
-
Glass syringe or pipette
Procedure:
-
Weighing: Accurately weigh approximately 1 mg of 5α-Cholestane-3,3-d2 into a 1 mL volumetric flask.
-
Dissolution: Add approximately 0.7 mL of absolute ethanol to the flask.
-
Sonication and Warming: Gently swirl the flask. Due to the lower solubility compared to chloroform, gentle warming in a water bath (not exceeding 40°C) and sonication may be required to facilitate complete dissolution.
-
Volume Adjustment: After the solid is fully dissolved and the solution has cooled to room temperature, bring the solution to the final volume with ethanol.
-
Homogenization: Securely cap the flask and mix thoroughly by inversion.
-
Storage: Store the stock solution in a tightly sealed, labeled amber glass vial at -20°C or lower.
Protocol 3: Preparation of Working Standards
Working standards are prepared by serially diluting the stock solution to the desired concentrations for building a calibration curve.
Materials:
-
Prepared stock solution of 5α-Cholestane-3,3-d2 (1 mg/mL)
-
Dilution solvent (e.g., methanol, acetonitrile, or the initial mobile phase of the analytical method)
-
Calibrated pipettes
-
Appropriate vials for the working solutions
Procedure:
-
Labeling: Prepare a series of labeled vials for each concentration level of the calibration curve.
-
Serial Dilution: Perform serial dilutions of the stock solution using the chosen dilution solvent. For example, to prepare a 10 µg/mL working standard from a 1 mg/mL stock, pipette 10 µL of the stock solution into a vial containing 990 µL of the dilution solvent.
-
Vortexing: Vortex each working standard for at least 30 seconds to ensure homogeneity.
-
Storage: Working standards should ideally be prepared fresh. If stored, they should be kept at low temperatures (-20°C or below) in tightly sealed vials to minimize solvent evaporation.
Experimental Workflow and Visualization
The general workflow for the preparation of 5α-Cholestane-3,3-d2 standards is illustrated in the following diagram.
Caption: Workflow for the preparation of 5α-Cholestane-3,3-d2 standards.
Conclusion
The successful use of 5α-Cholestane-3,3-d2 as an internal standard is critically dependent on the accurate and reproducible preparation of standard solutions. Due to its lipophilic nature, organic solvents such as chloroform and ethanol are recommended for preparing stock solutions. Chloroform offers higher solubility, while ethanol provides better compatibility with aqueous-organic mobile phases used in LC-MS. The provided protocols offer a reliable methodology for the preparation of both stock and working standards. Adherence to good laboratory practices, including the use of calibrated equipment and proper storage conditions, is essential for maintaining the integrity and accuracy of the prepared standards, ultimately ensuring the reliability of quantitative analytical results.
References
- Flynn, G. L., Shah, Y., & Hofmann, A. (1979). Cholesterol solubility in organic solvents. Journal of Pharmaceutical Sciences, 68(9), 1090-1097.
- Wellington, C. L., et al. (2005). Cholesterol efflux analyses using stable isotopes and mass spectrometry. Journal of Lipid Research, 46(5), 1034-1042.
-
Semantic Scholar. (n.d.). Cholesterol solubility in organic solvents. Retrieved from [Link]
-
LIPID MAPS. (2007). Sterols Mass Spectra Protocol. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Prediction of solubility parameters of cholesterol in some organic solvents. Retrieved from [Link]
- Clifton, L. A., et al. (2019). The Production of Matchout-Deuterated Cholesterol and the Study of Bilayer-Cholesterol Interactions. Biophysical Journal, 116(6), 1017-1025.
- Palamalai, V., et al. (2013). Rapid Quantification of Free Cholesterol in Tears Using Direct Insertion/Electron Ionization–Mass Spectrometry. Investigative Ophthalmology & Visual Science, 54(13), 8012-8020.
-
American Chemical Society. (2023). Solubility Measurement of Cholesterol in Several Solvents from 283.2 to 323.2 K. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) The Production of Matchout-Deuterated Cholesterol and the Study of Bilayer-Cholesterol Interactions. Retrieved from [Link]
-
American Chemical Society. (2004). Solubility of Cholesterol and Desmosterol in Binary Solvent Mixtures of n-Hexane + Ethanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5alpha-Cholestan-3-one. PubChem Compound Database. Retrieved from [Link]
- Herz, J. E., Márquez, L. A., & Sjövall, J. (1974). Preparation of 5alpha-(3beta-2H) cholestan-3alpha-ol by isomerization reactions. Journal of the Chemical Society, Perkin Transactions 1, (12), 1438–1439.
-
FooDB. (2011). Showing Compound 5alpha-Cholestanone (FDB022292). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Cholestane. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (2025). Studies on the Biosynthesis of 5α-Cholestan-3β-ol. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Correcting Matrix Effects with 5α-Cholestane-d2
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 5α-Cholestane-d2 as an internal standard in quantitative mass spectrometry assays. Here, we address common challenges related to matrix effects and provide in-depth troubleshooting strategies and validated protocols to ensure the accuracy and reliability of your analytical data.
Frequently Asked Questions (FAQs)
Q1: What is 5α-Cholestane-d2 and why is it used as an internal standard?
5α-Cholestane-d2 is a stable isotope-labeled (SIL) version of 5α-cholestane, where two hydrogen atoms have been replaced with deuterium. It is often used as an internal standard (IS) in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of cholesterol, other sterols, and structurally similar hydrophobic molecules in complex biological matrices.[1][2][3] Ideally, an SIL internal standard has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus effectively correcting for variability in these steps.[4][5]
Q2: What are matrix effects and how do they impact my results?
Matrix effects are the alteration of analyte ionization efficiency due to co-eluting components from the sample matrix (e.g., salts, lipids, proteins).[5][6][7] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), causing inaccurate and imprecise quantification.[8][9] In bioanalysis, phospholipids are a common cause of matrix effects, particularly ion suppression in LC-MS.[10][11]
Q3: I'm using a deuterated internal standard. Shouldn't that automatically correct for all matrix effects?
While SIL internal standards like 5α-Cholestane-d2 are the gold standard for correcting matrix effects, they are not always a perfect solution.[6] The underlying assumption is that the analyte and the IS experience the same degree of ion suppression or enhancement.[4] This assumption can fail if there is a chromatographic separation between the analyte and the IS, which can occur with deuterated standards (the "deuterium isotope effect").[5][6] If the analyte and IS elute at slightly different times, they may encounter different co-eluting matrix components, leading to differential matrix effects and inaccurate results.[12][13]
Q4: My 5α-Cholestane-d2 internal standard response is highly variable between samples. What could be the cause?
High variability in the IS response is a clear indicator of uncorrected matrix effects or issues with the analytical workflow. Common causes include:
-
Inconsistent Sample Preparation: Variable recovery of the IS during extraction steps.[12]
-
Severe and Variable Matrix Effects: Different patient or sample lots can have different compositions, leading to varying degrees of ion suppression.[5][6]
-
Poor Chromatographic Peak Shape: Co-eluting interferences can affect the peak integration of the IS.
-
Instrument Contamination: Buildup of matrix components in the ion source or transfer optics can lead to signal instability.
Troubleshooting Guide: From Symptoms to Solutions
This section provides a structured approach to diagnosing and resolving common issues encountered when using 5α-Cholestane-d2.
Issue 1: Inconsistent Analyte/Internal Standard Response Ratio
Your calibration curve has poor linearity (R² < 0.99) or your quality control (QC) samples are failing acceptance criteria due to high variability (%CV > 15%).
The analyte and 5α-Cholestane-d2 are not experiencing the same degree of ion suppression or enhancement. This is often due to a slight separation in their retention times.
Solution Pathway:
-
Confirm Co-elution: Overlay the chromatograms of your analyte and 5α-Cholestane-d2. A significant separation (baseline resolution is not required, but near-perfect co-elution is ideal) can lead to differential matrix effects.[5][6]
-
Assess Matrix Effects Quantitatively: Perform a matrix effect evaluation experiment to understand the extent of the issue. If the IS-normalized matrix factor is significantly different from 1.0, the internal standard is not adequately compensating for the matrix effects.[12]
-
Optimize Chromatography:
-
Adjust the gradient profile to improve the co-elution of the analyte and IS.
-
Consider a lower-resolution column to broaden peaks slightly, which can sometimes improve co-elution and compensation.[12]
-
-
Enhance Sample Cleanup: The most effective way to combat severe matrix effects is to remove the interfering components before analysis.[7][14]
-
For Phospholipid Removal (LC-MS): Use specialized sample preparation techniques like HybridSPE®-Phospholipid plates or other phospholipid removal strategies.[10][15] These methods combine protein precipitation with the specific removal of phospholipids.
-
Solid-Phase Extraction (SPE): Develop a robust SPE method to selectively isolate your analytes from the bulk of the matrix.[7][13]
-
Liquid-Liquid Extraction (LLE): Optimize LLE conditions (e.g., solvent choice, pH) to improve the removal of interferences.
-
The 5α-Cholestane-d2 standard may contain a small amount of the unlabeled 5α-cholestane, which can artificially inflate the analyte response, especially at low concentrations.[5][12]
Solution Pathway:
-
Verify IS Purity: Prepare a blank matrix sample (a sample with no analyte).
-
Spike with IS: Add the 5α-Cholestane-d2 at the same concentration used in your assay.
-
Analyze and Monitor: Run the sample and monitor the mass transition for the unlabeled analyte. The response should be less than 5% of your Lower Limit of Quantitation (LLOQ) response. If it is higher, this indicates significant unlabeled impurity in your IS.[12]
Issue 2: Poor Internal Standard Peak Shape or Low Response
The 5α-Cholestane-d2 peak is tailing, fronting, or showing a significantly lower signal than expected, even in neat solutions.
Steroids and other hydrophobic molecules can adsorb to plasticware, glassware, and components of the LC or GC system, leading to poor recovery and peak shape.
Solution Pathway:
-
Use Silanized Glassware: Treat all glassware with a silanizing agent to reduce active sites.
-
Select Appropriate Vials: Use low-adsorption autosampler vials.
-
Optimize Mobile Phase/Reconstitution Solvent: Ensure the final reconstitution solvent has sufficient organic content to keep 5α-cholestane and your analyte fully dissolved. For LC-MS, adding a small amount of a strong organic solvent like isopropanol can improve solubility and peak shape for very hydrophobic compounds.[11]
Matrix buildup in the ion source can lead to a general decline in signal for all analytes. Additionally, parameters may not be optimized for your specific compound.
Solution Pathway:
-
Clean the Ion Source: Follow the manufacturer's instructions for cleaning the ion source, transfer optics, and sampling cone/capillary.
-
Optimize MS Parameters: Infuse a solution of 5α-Cholestane-d2 directly into the mass spectrometer to optimize parameters such as capillary voltage, nebulizing gas pressure, and collision energy.
-
Check for Adduct Formation: For LC-ESI-MS, steroids often form ammonium or sodium adducts ([M+NH₄]⁺ or [M+Na]⁺).[16] Ensure you are monitoring the correct precursor ion for your mobile phase conditions. Using a volatile buffer like ammonium acetate can promote consistent adduct formation.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol allows you to calculate the Matrix Factor (MF) and determine if the internal standard is effectively compensating for matrix effects.
Materials:
-
Blank biological matrix (e.g., plasma, urine) from at least 6 different sources.
-
Analyte and 5α-Cholestane-d2 stock solutions.
-
Clean solvent (e.g., reconstitution solvent used in your method).
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and 5α-Cholestane-d2 into the clean solvent at a known concentration (e.g., a mid-range QC level).
-
Set B (Post-Extraction Spike): Process blank matrix samples through your entire sample preparation procedure. In the final step, spike the extracted matrix with the analyte and 5α-Cholestane-d2 to the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with the analyte and 5α-Cholestane-d2 before starting the sample preparation procedure.
-
-
Analyze all samples using your LC-MS or GC-MS method.
-
Calculate the following:
-
Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Recovery (RE): RE = (Peak Area in Set C) / (Peak Area in Set B)
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (Analyte/IS Ratio in Set B) / (Analyte/IS Ratio in Set A)
-
-
Evaluate the Results: The IS-Normalized MF should be close to 1.0 (typically within 0.85 to 1.15). The coefficient of variation (%CV) of the IS-Normalized MF across the different matrix lots should be less than 15%. If these criteria are not met, it confirms that 5α-Cholestane-d2 is not adequately correcting for the matrix effects in your assay.[12]
| Parameter | Calculation | Ideal Value | Implication if Deviated |
| Matrix Factor (MF) | Peak Area (Post-Spike) / Peak Area (Neat) | ~1.0 | < 1.0 (Suppression), > 1.0 (Enhancement) |
| Recovery (RE) | Peak Area (Pre-Spike) / Peak Area (Post-Spike) | >80% (Typically) | Low recovery indicates inefficient extraction. |
| IS-Normalized MF | Ratio (Post-Spike) / Ratio (Neat) | 0.85 - 1.15 | Value outside this range indicates poor compensation by IS. |
Table comparing key parameters for matrix effect evaluation.
Visualizing the Workflow
A robust analytical method involves several stages where matrix effects can be introduced and mitigated. The following diagram outlines a typical workflow and highlights key decision points for troubleshooting.
Workflow for troubleshooting matrix effects with an internal standard.
References
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Available from: [Link]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available from: [Link]
-
Bhandari, D. et al. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. CDC Stacks. Available from: [Link]
-
Pansaniya, M. R. et al. Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. Available from: [Link]
-
AMSbiopharma. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Available from: [Link]
-
Becker, G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Available from: [Link]
-
Ismaiel, O. A. et al. The impact of phospholipids and phospholipid removal on bioanalytical method performance. ResearchGate. Available from: [Link]
-
Carter, C. et al. Improving LC-MS/MS measurements of steroids with differential mobility spectrometry. PMC. Available from: [Link]
-
Trufelli, H. et al. Signal suppression/enhancement in high-performance liquid chromatography tandem mass spectrometry. ResearchGate. Available from: [Link]
-
ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available from: [Link]
-
Bell, D. S. Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC. Available from: [Link]
-
Davison, A. S. et al. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. Available from: [Link]
-
Castro-Perez, J. et al. Analysis and Annotation of Phospholipids by Mass Spectrometry-Based Metabolomics. Available from: [Link]
-
Davison, A. S. et al. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. University of East Anglia. Available from: [Link]
-
Jemal, M. et al. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects. PubMed. Available from: [Link]
-
Martins, C. C. et al. An Efficient Ethanol-Based Analytical Protocol to Quantify Faecal Steroids in Marine Sediments. SciELO. Available from: [Link]
-
Okoro, O. E. et al. A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Available from: [Link]
-
Yang, L. et al. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC. Available from: [Link]
-
Hofmann, U. et al. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Available from: [Link]
-
Das, R. Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. Available from: [Link]
-
Ishikawa, T. T. et al. Quantitative analysis of cholesterol in 5 to 20 microliter of plasma. PubMed. Available from: [Link]
-
Murphy, R. C. Steroids. Tandem Mass Spectrometry of Lipids. Books Gateway. Available from: [Link]
-
Ishikawa, T. T. et al. (PDF) Quantitative analysis of cholesterol in 5 to 20 pl of plasma. ResearchGate. Available from: [Link]
-
Srivilai, J. et al. Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract. PMC. Available from: [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. Quantitative analysis of cholesterol in 5 to 20 microliter of plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. waters.com [waters.com]
- 6. waters.com [waters.com]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. stacks.cdc.gov [stacks.cdc.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. LC/MS/MS Analysis of Steroid Hormones in Plasma [sigmaaldrich.com]
- 16. books.rsc.org [books.rsc.org]
low recovery rates of 5alpha-Cholestane-3,3-d2 internal standard
Technical Support Center: Optimizing 5 -Cholestane-3,3-d2 Recovery
Topic: Troubleshooting Low Recovery Rates of 5
Introduction: The "Hidden" Chemistry of Your Internal Standard
Welcome to the technical support guide for 5
The Critical Distinction:
Unlike Cholesterol or Sitosterol, 5
-
Polarity: It is significantly less polar than cholesterol.
-
Reactivity: It is chemically inert to silylation reagents (BSTFA/MSTFA).[2]
-
Solubility: It is virtually insoluble in methanol and acetonitrile.
This guide addresses the four specific "Traps" that lead to perceived low recovery.
Part 1: The Derivatization Trap (Most Common Cause)[3]
Symptom: You see large peaks for your target sterols (as TMS derivatives) but the Internal Standard (IS) peak is missing or tiny.[2]
The Mechanism
Most sterol protocols involve a derivatization step using silylation reagents (e.g., BSTFA + 1% TMCS) to convert the -OH group of cholesterol into a Trimethylsilyl (TMS) ether (Mass shift: +72 Da).[1][2]
5
-
Target Analyte (Cholesterol): Elutes as Cholesterol-TMS.
-
Internal Standard (Cholestane-d2): Elutes as the underivatized parent hydrocarbon.[3][1][2]
Troubleshooting Protocol
-
Check Your Mass Transitions/SIM:
-
Check Retention Time (RT):
-
Because it lacks the bulky TMS group and is non-polar, 5
-Cholestane usually elutes earlier than derivatized cholesterol on non-polar columns (e.g., DB-5MS, HP-5).[1][2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Action: Widen your acquisition window to capture peaks eluting 1–2 minutes before your cholesterol peak.
-
Workflow Logic Diagram
Caption: Differential behavior of target sterols vs. Cholestane IS during derivatization.
Part 2: The Solubility & Adsorption Trap
Symptom: The IS signal is low even in "Neat" standards (no matrix), or recovery is erratic between replicates.
The Mechanism
5
-
Solubility: It will precipitate or form micelles in Methanol (MeOH) or Acetonitrile (ACN) if the organic content isn't 100% or if the concentration is high.[2]
-
Adsorption: In polar solvents (like MeOH), the molecule "hates" the solvent and will drive itself onto the walls of polypropylene (PP) tubes or pipette tips. You can lose 40-60% of your IS to the plasticware before it even enters the instrument.[1]
Solvent Compatibility Table
| Solvent | Solubility of 5 | Recommendation |
| Water | Insoluble | Avoid. Causes immediate adsorption to container walls.[1][2] |
| Methanol | Very Poor | Avoid as a primary solvent. Use only if mixed >50% with Chloroform/Hexane. |
| Acetonitrile | Poor | Avoid. Causes precipitation. |
| Hexane/Heptane | Excellent | Preferred for final injection solvent (GC-MS).[3][1][2] |
| Chloroform | Excellent | Good for stock solutions (store in glass).[2] |
| Toluene | Excellent | Good for stock solutions; prevents evaporation loss. |
Troubleshooting Protocol
-
Q: How are you preparing your working standard?
-
Incorrect: Diluting stock into Methanol for protein precipitation.
-
Correct: Dissolve stock in Toluene or Chloroform. If you must add it to a protein precipitation step, use a carrier solvent like Isopropanol (IPA) or an Ethanol/Dichloromethane mix, and ensure the sample is vortexed immediately.[3]
-
-
Q: What labware are you using?
Part 3: The Evaporation Trap
Symptom: Recovery is consistently low across all samples, including spiked blanks.[3]
The Mechanism
While 5
Corrective Workflow
-
The "Keeper" Solvent: Never evaporate to complete dryness. Leave ~10-20
L of solvent.[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Dodecane Spike: Add a trace amount (e.g., 10
L) of Dodecane or Tetradecane to the sample before evaporation. These high-boiling alkanes act as a "keeper," keeping the cholestane in solution and preventing it from binding to the glass wall.[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Resolubilization: If you must dry it down, resolubilize in Hexane or Toluene (for GC) and vortex vigorously for at least 30 seconds.[3] Sonicate for 5 minutes to detach the hydrocarbon from the glass.
Part 4: Extraction & Saponification
Symptom: Recovery is good in neat standards but low in plasma/tissue samples.
The Mechanism
If you are performing saponification (using KOH/NaOH to break ester bonds), 5
-
pH Sensitivity: Unlike cholesterol, Cholestane is neutral. pH changes don't affect its charge, but they affect the matrix.[3]
-
Phase Partitioning: If you use an extraction solvent that is too polar (e.g., MTBE/Methanol mixes), the highly lipophilic Cholestane may not partition fully into the organic phase if the aqueous phase volume is high.[3]
Optimized Extraction Protocol
-
Spike Timing: Add the IS before Saponification. This validates the extraction efficiency.
-
Extraction Solvent: Use Hexane or Cyclohexane .
Summary Checklist for Validation
Use this decision tree to isolate your specific failure point.
Caption: Step-by-step isolation of recovery failure points.
References
-
Sigma-Aldrich. (n.d.).[3][1][2] 5
-Cholestane Product Information & Solubility Data. Retrieved from [1][2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Lipid Maps. (2007).[2][4] Internal standards for lipidomic analysis and sterol protocols. Retrieved from [1][2]
- Journal of Lipid Research. (Specific methodologies on sterol extraction using non-polar internal standards). General Lipidomics Extraction Guidelines.
-
Welch Lab. (2025).[2] Troubleshooting Low Recovery Rates in Chromatographic Analysis. Retrieved from
-
Thermo Fisher Scientific. (n.d.).[2] GC-MS Analysis of Sterols: Derivatization vs. Native Analysis. Retrieved from [1][2]
(Note: 5
Technical Support Center: Troubleshooting 5alpha-Cholestane-3,3-d2 Spectral Overlap
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of 5alpha-Cholestane using its deuterated analog, 5alpha-Cholestane-3,3-d2, as an internal standard (IS). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common and complex issues related to spectral overlap, ensuring the generation of accurate and reproducible quantitative data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the use of 5alpha-Cholestane-3,3-d2 and the nature of the challenges you may encounter.
Q1: What is 5alpha-Cholestane-3,3-d2 and why is it used as an internal standard?
5alpha-Cholestane-3,3-d2 is a stable isotope-labeled (SIL) version of 5alpha-Cholestane, a saturated steroid hydrocarbon. In mass spectrometry-based quantification, an ideal internal standard should have physicochemical properties nearly identical to the analyte of interest. By replacing two hydrogen atoms with deuterium at the C-3 position, the molecular weight is increased by two Daltons. This allows the mass spectrometer to distinguish it from the unlabeled (native) analyte, while ensuring it behaves almost identically during sample preparation, chromatography, and ionization.[1][2] This co-eluting behavior is critical for correcting variations in extraction recovery, injection volume, and matrix-induced ion suppression or enhancement.[1][3]
Q2: What does "spectral overlap" mean in the context of a deuterated internal standard?
Spectral overlap refers to any situation where the mass spectral signal of the analyte interferes with the signal of the internal standard, or vice-versa. For 5alpha-Cholestane-3,3-d2, this can manifest in several ways:
-
Isotopic Contribution: Unlabeled 5alpha-Cholestane has a natural abundance of isotopes (primarily ¹³C), which produces small peaks at M+1 and M+2 mass units. The analyte's M+2 peak can artificially inflate the signal of the d2-labeled internal standard.[4]
-
Internal Standard Impurity: The deuterated standard may contain a small percentage of the unlabeled analyte from its synthesis.[5]
-
Shared Fragment Ions: During fragmentation in the mass spectrometer (either in the ion source or collision cell), both the analyte and the standard might produce common fragment ions, complicating quantification if not carefully managed.
Q3: Should I use Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for my analysis?
Both techniques are suitable, but the choice depends on your specific application, sample matrix, and available instrumentation.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Volatility | Requires analytes to be volatile and thermally stable. Steroids like cholestane often need chemical derivatization (e.g., silylation) to improve these properties.[6][7][8][9] | Does not require analyte volatility, eliminating the need for derivatization and simplifying sample preparation.[10][11] |
| Selectivity | High-resolution capillary columns provide excellent separation. Full scan EI mode gives characteristic fragmentation patterns useful for identification.[9][12] | Tandem MS (MS/MS) using Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity by monitoring specific parent-to-daughter ion transitions.[10][13] |
| Matrix Effects | Less prone to ion suppression but can be affected by non-volatile matrix components contaminating the inlet and column.[14] | Highly susceptible to matrix effects (ion suppression or enhancement) where co-eluting compounds interfere with the ionization process.[15] |
| Typical Use | Established methods for steroid profiling; often used in metabolomics and clinical chemistry.[8][16][17] | Widely used in clinical research, pharmacokinetics, and environmental analysis for its high throughput and sensitivity.[10][13] |
Recommendation: For complex matrices or when high throughput is required, LC-MS/MS is often preferred due to its specificity and simpler sample preparation. GC-MS remains a powerful and robust technique, especially when extensive steroid profiling is necessary and established derivatization protocols are in place.
Q4: Is derivatization necessary for 5alpha-Cholestane in GC-MS?
5alpha-Cholestane itself does not have active functional groups (like hydroxyl or keto groups) and is sufficiently volatile for GC-MS analysis without derivatization.[18] However, it is often analyzed alongside other steroids (like cholesterol or its metabolites) that do require derivatization to prevent peak tailing and improve thermal stability.[7][8][9] When analyzing a panel of steroids, the entire sample extract, including the 5alpha-Cholestane internal standard, is typically subjected to the derivatization procedure (e.g., silylation with BSTFA or MSTFA). 5alpha-Cholestane will not react but will be present in the final derivatized mixture for injection.[18]
Section 2: Diagnosing the Problem: Common Scenarios & Root Causes
This section explores common symptoms of spectral overlap and their underlying scientific causes.
Scenario 1: Inaccurate Quantification (Poor Accuracy, Non-Linearity, or High Variability)
Possible Cause A: Isotopic Cross-Contribution The unlabeled analyte (MW 372.67)[12] naturally contains heavy isotopes. The contribution of its M+2 isotope peak can interfere with the M peak of the 5alpha-Cholestane-3,3-d2 standard (MW ~374.68). This "cross-contribution" becomes more significant at high analyte concentrations, leading to a non-linear calibration curve that curves downwards.
Possible Cause B: Impurity of the Internal Standard If your 5alpha-Cholestane-3,3-d2 standard contains a significant amount of unlabeled 5alpha-Cholestane, it will contribute to the analyte signal, causing a positive bias and a non-zero intercept in your calibration curve. This is a critical parameter to verify.
Possible Cause C: Chromatographic Separation of Analyte and IS Deuterium substitution can slightly alter a molecule's physicochemical properties, sometimes leading to a small shift in chromatographic retention time.[3][19] Deuterated compounds often elute slightly earlier than their unlabeled counterparts in reversed-phase LC.[19][20] If the analyte and IS are not fully co-eluting, they may experience different degrees of matrix effects, invalidating the IS's ability to provide accurate correction.[5][20]
Possible Cause D: Differential Matrix Effects Even with perfect co-elution, the analyte and IS may respond differently to matrix components if their ionization characteristics are not identical. While SIL standards are designed to minimize this, severe ion suppression can still impact results.[15] This issue is particularly prevalent in LC-MS/MS with electrospray ionization (ESI).
Scenario 2: Unexpected Peaks or Ratios in the Mass Spectrum
Possible Cause A: In-source H/D Exchange or Fragmentation While the deuterium labels on a carbon backbone (C-D bond) are generally stable, high-energy environments like a GC-MS ion source or certain LC-MS/MS conditions could potentially lead to fragmentation or hydrogen-deuterium exchange. This would manifest as unexpected ions in the spectrum of the standard. The stability of the C-D bond is significantly greater than O-D or N-D bonds, making this less common for 5alpha-Cholestane-3,3-d2.[1][5]
Possible Cause B: System Contamination Ghost peaks or a high background signal can arise from contamination in the injection port, syringe, or chromatographic column.[14][21] This can interfere with the detection of low-level analytes and the internal standard.
Section 3: Troubleshooting Guides & Protocols
Follow these systematic guides to isolate and resolve your analytical issues.
Guide 1: Verifying Internal Standard Purity and Contribution
This protocol is essential to confirm that your IS is not a source of error.
Experimental Protocol: Assessing IS Contribution
-
Prepare a Blank Sample: Use a matrix sample known to contain no analyte (e.g., charcoal-stripped serum, or the starting solvent).
-
Spike with Internal Standard: Add 5alpha-Cholestane-3,3-d2 at the same concentration used in your analytical runs.
-
Analyze the Sample: Acquire data using your established method, but monitor the mass transition(s) for the unlabeled analyte.
-
Evaluate: The response for the unlabeled analyte in this sample should be negligible (e.g., <0.1% of the IS response). A significant signal indicates the presence of unlabeled analyte in your IS.
Caption: Workflow for assessing the purity of a deuterated internal standard.
Guide 2: Optimizing Chromatography for Co-elution
Achieving complete chromatographic co-elution is critical for accurate quantification.[20]
Troubleshooting Steps:
-
Overlay Chromatograms: Inject a sample containing both the analyte and the IS. Overlay the extracted ion chromatograms for both compounds. Zoom in on the apex of the peaks to visually inspect for any separation.
-
Adjust Chromatographic Conditions:
-
For LC-MS:
-
Reduce Gradient Slope: A shallower, longer gradient can improve the resolution of closely eluting compounds, but may also worsen any inherent separation. Experiment with different gradient profiles.
-
Change Mobile Phase/Column: Switching from acetonitrile to methanol (or vice versa) can alter selectivity. Trying a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) can also be effective.
-
-
For GC-MS:
-
Modify Temperature Ramp: A slower oven temperature ramp can improve separation but is unlikely to resolve the subtle differences between an analyte and its SIL-IS. The primary goal is to ensure sharp, symmetrical peaks.
-
Check for Column Activity: Active sites in the GC inlet liner or column can cause peak tailing and potential shifts. Use a properly deactivated liner and ensure the column has not been compromised.[9][21]
-
-
Guide 3: Selecting Optimal Mass Transitions for MS/MS
For LC-MS/MS or GC-MS/MS, the choice of parent and fragment ions is crucial to avoid cross-talk.
Methodology:
-
Infuse Analyte and IS Separately: Infuse a pure solution of the unlabeled analyte and the d2-IS into the mass spectrometer to obtain their full product ion spectra.
-
Identify Unique Fragments: Examine the fragmentation patterns. 5alpha-Cholestane (MW 372.67) typically shows major fragments at m/z 217 and 218, corresponding to the loss of the side chain and parts of the D-ring.[12] For 5alpha-Cholestane-3,3-d2, the labels are on the A-ring, so fragments retaining this part of the molecule should show a +2 Da mass shift. Fragments from the side-chain will likely remain at the same m/z.
-
Select Robust and Specific Transitions: Choose a precursor -> product ion transition for the analyte and a corresponding one for the IS. Ensure they are free from background interference and that the analyte's transition does not appear in the IS spectrum (and vice versa).
Table of Potential MRM Transitions (Illustrative)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| 5alpha-Cholestane | 373.4 [M+H]⁺ | 217.2 | Corresponds to the core sterane structure. |
| 5alpha-Cholestane-3,3-d2 | 375.4 [M+H]⁺ | 219.2 | The +2 shift should be retained in this fragment. |
Note: Optimal transitions must be determined empirically on your specific instrument.
Guide 4: Evaluating and Mitigating Matrix Effects
This protocol helps determine if the sample matrix is affecting ionization and whether the IS is providing adequate correction.[5]
Experimental Protocol: Matrix Effect Evaluation
-
Prepare Three Sets of Samples (in triplicate):
-
Set A (Neat Solution): Analyte and IS in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample first, then spike the final extract with the analyte and IS.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with the analyte and IS before the extraction process.
-
-
Analyze and Calculate:
-
Matrix Factor (MF): Calculate MF = (Peak Area in Set B) / (Peak Area in Set A). An MF < 1 indicates ion suppression; > 1 indicates enhancement.
-
Recovery (RE): Calculate RE = (Peak Area in Set C) / (Peak Area in Set B).
-
IS-Normalized MF: Calculate this for the analyte by dividing its MF by the IS's MF.
-
-
Evaluate the Results: An IS-normalized MF value close to 1.0 suggests the internal standard is effectively compensating for matrix effects. A value significantly different from 1.0 indicates differential matrix effects and a potential problem with the method.
Caption: Decision workflow for troubleshooting differential matrix effects.
References
-
Mirmont, E., et al. (2022). Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
ResearchGate. (n.d.). Overcoming matrix effects in quantitative liquid chromatography–mass spectrometry analysis of steroid hormones in surface waters. Available at: [Link]
-
Peng, L., et al. (2015). Application of chemometrics to resolve overlapping mass spectral peak clusters between trichloroethylene and its deuterated internal standard. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Horvath, G., et al. (2005). Electron ionization mass spectral fragmentation of cholestane-3beta,4alpha,5alpha-triol and cholestane-3beta,5alpha,6alpha/beta-triol bis- and tris-trimethylsilyl derivatives. Journal of Mass Spectrometry. Available at: [Link]
-
Ottenstein, D. M., et al. (1971). Metastable Ions and Isotope Effects in the Mass Spectra of Methane and the Deuteromethanes. The Journal of Chemical Physics. Available at: [Link]
-
Botter, R. (1964). Isotope effects in mass-spectrometry. International Atomic Energy Agency. Available at: [Link]
-
Tokes, L., & Djerassi, C. (1969). Mass spectral fragmentation of 5alpha-hydroxysteroids. Journal of the American Chemical Society. Available at: [Link]
-
Guo, T., et al. (2018). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of Lipid Research. Available at: [Link]
-
Ismaiel, O. A., et al. (2008). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. Journal of Chromatographic Science. Available at: [Link]
-
Scherer, M., et al. (2019). Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol. Molecules. Available at: [Link]
-
Lubeckyj, R. A., et al. (2018). Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. Proteomics. Available at: [Link]
-
ResearchGate. (n.d.). MS–MS Fragmentation Patterns of Cholesterol Oxidation Products. Available at: [Link]
-
Sarni-Manchado, P., et al. (2024). A Novel Method for the Determination of Squalene, Cholesterol and Their Oxidation Products in Food of Animal Origin by GC-TOF/MS. Molecules. Available at: [Link]
-
Phenomenex. (n.d.). LC-MS/MS Steroid Analysis Solutions for Clinical Research. Available at: [Link]
-
ResearchGate. (n.d.). Evaluation of GC and GC-MS methods for the analysis of cholesterol oxidation products. Available at: [Link]
-
Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Available at: [Link]
-
Chromatography Forum. (2016). AOAC 994.10 cholesterol GC analysis. Available at: [Link]
-
B-R., A., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America. Available at: [Link]
-
NIST. (n.d.). Cholestane. In NIST Chemistry WebBook. Available at: [Link]
-
Handelsman, D. J., & Wart, S. (2012). Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry. Hormones (Athens, Greece). Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 5alpha-Cholestan-3-one. PubChem Compound Database. Available at: [Link]
-
Davison, A. S., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Restek. (2020). Rapid Analysis of Steroid Hormones by GC/MS. Available at: [Link]
-
ResearchGate. (n.d.). A new LC/APCI-MS method for the determination of cholesterol oxidation products in food. Available at: [Link]
-
Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Available at: [Link]
-
Drawell. (2023). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Available at: [Link]
-
ResearchGate. (n.d.). GC-MS chromatogram showing resolution of standard samples of some.... Available at: [Link]
-
LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
NIST. (n.d.). Cholestan-3-one, (5α)-. In NIST Chemistry WebBook. Available at: [Link]
-
ResearchGate. (n.d.). GC/MS results of the trimethylsilyl standard ethers and 5α-cholestane. Available at: [Link]
-
Azevedo, A. M., et al. (2013). Development of a new gas chromatography-mass spectrometry (GC-MS) methodology for the evaluation of 5α-reductase activity. The Journal of Steroid Biochemistry and Molecular Biology. Available at: [Link]
-
Bedu, O. O. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research. Available at: [Link]
-
Fobker, M., et al. (2017). Determination of serum cholestane-3β,5α,6β-triol by gas chromatography-mass spectrometry for identification of Niemann-Pick type C (NPC) disease. The Journal of Steroid Biochemistry and Molecular Biology. Available at: [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. texilajournal.com [texilajournal.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Application of chemometrics to resolve overlapping mass spectral peak clusters between trichloroethylene and its deuterated internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. A Novel Method for the Determination of Squalene, Cholesterol and Their Oxidation Products in Food of Animal Origin by GC-TOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Analysis of Steroid Hormones by GC/MS [discover.restek.com]
- 10. phenomenex.com [phenomenex.com]
- 11. researchgate.net [researchgate.net]
- 12. Cholestane [webbook.nist.gov]
- 13. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. longdom.org [longdom.org]
- 16. Development of a new gas chromatography-mass spectrometry (GC-MS) methodology for the evaluation of 5α-reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of serum cholestane-3β,5α,6β-triol by gas chromatography-mass spectrometry for identification of Niemann-Pick type C (NPC) disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. AOAC 994.10 cholesterol GC analysis - Chromatography Forum [chromforum.org]
- 19. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. shimadzu.co.uk [shimadzu.co.uk]
improving sensitivity for 5alpha-Cholestane-3,3-d2 analysis
Technical Support Center: High-Sensitivity Analysis of 5
Case ID: #CHO-D2-OPT Status: Open Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division
Executive Summary
You are experiencing sensitivity limitations with 5
This lack of polarity renders it invisible to standard Electrospray Ionization (ESI) and impervious to standard silylation derivatization reagents (e.g., BSTFA/TMCS) used for cholesterol. Sensitivity improvements depend entirely on maximizing mass transmission efficiency in GC-MS or utilizing photon-based ionization (APPI) in LC-MS.
Part 1: The Diagnostic Phase (Clarification)
CRITICAL CHECK: Are you analyzing the Alcohol or the Hydrocarbon?
-
Scenario A: You are analyzing 5
-Cholestan-3 -ol (Cholestanol).[1] This has a hydroxyl group. It can be derivatized. -
Scenario B: You are analyzing 5
-Cholestane (The parent hydrocarbon).[2] This is inert. -
This guide focuses on Scenario B (The Hydrocarbon), as implied by the strict IUPAC name provided.
Part 2: GC-MS Optimization (The Gold Standard)
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the industry standard for this molecule. If sensitivity is low here, it is usually an injection or carrier gas issue.
Protocol 1: Maximizing Signal-to-Noise (S/N) in GC-EI-MS
1. Injection Parameters (The "Squeeze" Method) Neutral sterols suffer from discrimination in the injector port.
-
Liner Selection: Use a single taper liner with wool (deactivated). The wool increases surface area for vaporization, preventing the heavy sterol from hitting the bottom of the inlet (discrimination).
-
Mode: Pulsed Splitless Injection .
-
Action: Set a pressure pulse (e.g., 30 psi for 0.75 min) during injection. This forces the entire sample plug onto the column before the solvent expands, sharpening the peak and doubling peak height.
-
2. Mass Spectrometry Acquisition
-
Mode: Switch from Full Scan to SIM (Selected Ion Monitoring) .
-
Target Ions:
-
Native Cholestane:
217 (base peak), 372 ( ). -
5
-Cholestane-3,3-d2: The deuterium is at C3. -
Shift: The molecular ion shifts to
374 . The fragment ions retaining the A-ring (C1-C5) will also shift +2 Da. -
Dwell Time: Increase dwell time to 50-100 ms per ion to improve ion statistics.
-
3. Column Choice
-
Use a 5% Phenyl-arylene (e.g., DB-5ms or ZB-5ms) .
-
Film Thickness: Use a thinner film (
or ) to elute the high-boiling sterol faster, resulting in a taller, narrower peak.
Part 3: LC-MS Optimization (The Advanced Route)
The Problem: ESI relies on protonation (
The Solution: You must use Atmospheric Pressure Photoionization (APPI) .
Protocol 2: Dopant-Assisted APPI
APPI uses a Vacuum UV (VUV) lamp (usually Krypton, 10 eV/10.6 eV) to ionize the molecule. However, the ionization energy (IE) of cholestane is close to the lamp's energy. We use a Dopant (Toluene or Acetone) to act as a charge carrier.[3]
Workflow Diagram: APPI Mechanism
Caption: Figure 1: Dopant-Assisted APPI mechanism. The photon ionizes the dopant (Toluene), which then transfers charge to the neutral Cholestane molecule.
Experimental Setup for APPI:
-
Mobile Phase: Methanol/Isopropanol (avoid water if possible, or keep <10%).
-
Dopant: Toluene delivered at 10-20% of the total flow rate (post-column addition).
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Detection: Monitor
374.4 (Molecular Radical Cation ).
Part 4: Troubleshooting FAQ
Q1: I see a signal for d2-Cholestane in my "Blank" samples. Is it carryover?
-
Diagnosis: Likely, but check for Isotope Interference .
-
Explanation: Natural 5
-Cholestane ( 372) has a natural isotope (due to abundance) at 374. -
Calculation: With 27 carbons, the probability of having two
atoms is non-negligible. If your sample has high levels of natural cholestane, the peak of the natural abundance will mimic your d2-Internal Standard. -
Fix: Ensure chromatographic separation between natural cholestane and d2-cholestane (difficult as deuterium only slightly shifts RT) or use a higher deuteration count (e.g., d4 or d6) if available.
Q2: My peak is broad and tailing in GC-MS.
-
Cause: Cold spots in the transfer line or activity in the liner.
-
Fix:
-
Increase Transfer Line temperature to 300°C .
-
Switch to a deactivated glass wool liner.
-
Check the column cut; a jagged cut exposes active silanols.
-
Q3: Can I derivatize 5
-
Answer: No.
-
Reason: Derivatization requires a functional group (nucleophile) to attack the reagent. Cholestane is a saturated hydrocarbon. It is chemically inert. You cannot attach a Picolinic acid or Dansyl group to it. You must use APPI or GC-MS.
Summary of Sensitivity Parameters
| Parameter | GC-MS (Recommended) | LC-MS (APPI) |
| Ionization | Electron Impact (EI) - 70eV | Photoionization (10 eV Lamp) |
| Primary Ion | ||
| Key Solvent | Hexane / Isooctane | Methanol / Toluene (Dopant) |
| LOD Range | 1 - 10 pg on-column | 50 - 100 pg on-column |
| Major Pitfall | Injector Discrimination | Using ESI (Zero signal) |
References
-
Sigma-Aldrich. (n.d.). 5
-Cholestane Product Specification & Applications. Retrieved from -
Journal of Lipid Research. (2015). Analysis of neutral sterols by LC-MS/MS using APPI. Retrieved from
-
Shimadzu Corporation. (n.d.). Atmospheric Pressure Photoionization (APPI) Technical Guide. Retrieved from
-
National Institutes of Health (NIH). (1991). Stable isotope dilution assay for cholestane derivatives using deuterated internal standards. Clin Chim Acta. Retrieved from
-
Chromatography Online. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal. Retrieved from
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Method Validation: Ensuring Accuracy in Sterol Quantification Using 5α-Cholestane-d2
In the landscape of biomedical research and clinical diagnostics, the precise measurement of sterols is paramount. From understanding the intricacies of metabolic disorders to developing novel therapeutics for cardiovascular disease, the ability to reliably quantify sterols like cholesterol is a foundational requirement. However, the complexity of biological matrices presents a significant analytical challenge, necessitating robust methodologies to ensure data integrity.
This guide provides a comprehensive framework for validating a sterol quantification method using Gas Chromatography-Mass Spectrometry (GC-MS) with 5α-Cholestane-d2 as a non-endogenous internal standard. We will delve into the rationale behind this choice, present a detailed validation workflow, and compare its performance characteristics against other common standards, grounding our recommendations in established analytical principles.
The Cornerstone of Quantification: Why an Internal Standard is Non-Negotiable
Quantitative analysis, particularly when dealing with multi-step sample preparations, is susceptible to analyte loss at various stages, from extraction to derivatization. An internal standard (IS) is a compound added to samples at a known concentration at the very beginning of the workflow. Its purpose is to mimic the analytical behavior of the target analyte, thereby correcting for any variations in sample processing and instrument response.
The ideal internal standard should be chemically similar to the analyte but distinguishable by the detector. For mass spectrometry, a stable isotope-labeled version of the analyte is often considered the "gold standard." However, when a deuterated analog of the primary analyte (e.g., deuterated cholesterol) is not feasible or is prohibitively expensive, a structurally similar compound that is not naturally present in the sample—a non-endogenous standard—provides a powerful alternative.
5α-Cholestane-d2 emerges as a strong candidate for sterol analysis for several key reasons:
-
Structural Similarity: It shares the core steroid nucleus of cholesterol and other common sterols, ensuring it behaves similarly during extraction and derivatization.
-
Gas Chromatographic Behavior: Its volatility and elution profile are close to that of many sterols, ensuring it co-elutes or elutes in a predictable manner.
-
Mass Spectrometric Distinction: The deuterium labeling provides a distinct mass-to-charge ratio (m/z) that is easily resolved from endogenous sterols by the mass spectrometer.
-
Non-Endogenous Nature: 5α-Cholestane is not naturally found in most biological samples, preventing any interference from endogenous sources.
Part 1: The Validation Workflow - A Self-Validating System
Method validation is the process of providing documented evidence that an analytical method is suitable for its intended purpose. The following step-by-step protocol outlines a comprehensive validation strategy for cholesterol quantification using 5α-Cholestane-d2.
Experimental Workflow Diagram
Caption: Figure 1. A comprehensive workflow for sterol quantification using GC-MS, from sample preparation to method validation.
Step-by-Step Validation Protocol
1. Preparation of Standards:
-
Stock Solutions: Prepare a primary stock solution of cholesterol (or other target sterols) and 5α-Cholestane-d2 in a suitable solvent (e.g., ethanol or hexane) at a concentration of 1 mg/mL.
-
Calibration Standards: Create a series of calibration standards by serial dilution of the cholesterol stock solution. These standards should span the expected concentration range of the samples. A typical range might be 1 µg/mL to 200 µg/mL.
-
Internal Standard Spiking: Add a fixed amount of the 5α-Cholestane-d2 internal standard to each calibration standard and to every unknown sample. The final concentration of the IS should be chosen to be in the middle of the calibration range (e.g., 50 µg/mL).
2. Sample Preparation (Example for Plasma):
-
To 100 µL of plasma, add 50 µL of the 5α-Cholestane-d2 working solution.
-
Add 1 mL of ethanolic potassium hydroxide (KOH) and vortex.
-
Saponify at 60°C for 1 hour to hydrolyze cholesterol esters.
-
After cooling, add 1 mL of water and 3 mL of hexane. Vortex vigorously for 2 minutes and centrifuge to separate the phases.
-
Transfer the upper hexane layer to a new tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and heat at 70°C for 30 minutes. This derivatization step creates trimethylsilyl (TMS) ethers, which are more volatile and chromatographically stable.
3. GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a single quadrupole or tandem mass spectrometer.
-
Column: A non-polar column, such as a DB-5ms or equivalent, is typically used.
-
Injection: 1 µL of the derivatized sample is injected in splitless mode.
-
Oven Program: A temperature gradient is used to separate the sterols. For example, start at 180°C, ramp to 280°C at 20°C/min, and hold for 15 minutes.
-
Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.
-
Cholesterol-TMS: Monitor a characteristic ion, such as m/z 368.
-
5α-Cholestane-d2: Monitor its molecular ion or a key fragment, ensuring no overlap with the analyte.
-
4. Data Analysis and Validation Metrics:
-
Linearity: Analyze the calibration standards in triplicate. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Perform a linear regression analysis. The coefficient of determination (R²) should be ≥ 0.995.
-
Accuracy (Recovery): Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range by spiking a matrix blank (e.g., charcoal-stripped plasma) with known amounts of cholesterol. Analyze these QC samples and calculate the percent recovery (%Recovery = [Measured Concentration / Spiked Concentration] x 100). The acceptance criterion is typically 85-115%.
-
Precision (Repeatability and Intermediate Precision):
-
Repeatability (Intra-assay): Analyze the low, mid, and high QC samples multiple times (n=6) within the same analytical run.
-
Intermediate Precision (Inter-assay): Analyze the same QC samples on three different days.
-
Calculate the coefficient of variation (%CV) for each level. The acceptance criterion is typically a %CV of ≤ 15%.
-
-
Sensitivity (LOD and LOQ):
-
Limit of Detection (LOD): The lowest concentration of analyte that can be reliably detected. It can be estimated based on the signal-to-noise ratio (S/N), typically S/N ≥ 3.
-
Limit of Quantitation (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision. It is often defined as the lowest point on the calibration curve that meets the acceptance criteria for accuracy and precision (e.g., within 20% of the nominal value and a %CV ≤ 20%).
-
-
Selectivity: Analyze matrix blanks from at least six different sources to ensure no endogenous compounds interfere with the detection of the analyte or the internal standard at their respective retention times.
Part 2: Comparative Analysis - 5α-Cholestane-d2 vs. Other Internal Standards
The choice of internal standard is a critical decision that directly impacts data quality. While deuterated analogs of the analyte (e.g., Cholesterol-d7) are often considered the ideal choice due to their near-identical chemical and physical properties, they are not always practical. Let's compare 5α-Cholestane-d2 with two other common choices: Epicoprostanol and Cholesterol-d7.
| Parameter | 5α-Cholestane-d2 | Epicoprostanol | Cholesterol-d7 | Rationale & Justification |
| Chemical Structure | Structurally similar (steroid backbone) but non-endogenous. | A stereoisomer of a cholesterol metabolite. Can be present in certain samples (e.g., fecal). | Identical to cholesterol, with deuterium atoms replacing hydrogen. | Cholesterol-d7 is the ideal mimic. 5α-Cholestane is a very close structural analog. Epicoprostanol's potential endogenous presence is a significant drawback. |
| Correction for Extraction Efficiency | Excellent. Similar polarity and solubility to cholesterol. | Good. Similar properties, but slight differences in polarity can affect recovery. | Excellent. Behaves identically to cholesterol during extraction. | The closer the chemical properties, the more accurately the IS corrects for analyte loss during sample preparation. |
| Correction for Derivatization | Good. Lacks the hydroxyl group of cholesterol, so it does not derivatize. This can be a minor disadvantage if derivatization efficiency varies significantly. | Excellent. Contains a hydroxyl group and derivatizes similarly to cholesterol. | Excellent. Derivatizes identically to cholesterol. | An IS that undergoes the same chemical reactions as the analyte provides the most robust correction for reaction inefficiencies. |
| Chromatographic Behavior | Excellent. Elutes near cholesterol, allowing for a tight analytical window. | Good. Elutes close to cholesterol, but resolution must be confirmed. | Excellent. Co-elutes with cholesterol. | Co-elution or near-elution ensures that both analyte and IS experience similar conditions within the GC column. |
| Cost & Availability | Moderate. Generally less expensive than highly deuterated sterols. | Low. Relatively inexpensive and widely available. | High. The synthesis of stable isotope-labeled standards is complex and costly. | Practical considerations like budget and supply chain are important factors in method development. |
| Risk of Interference | Very Low. Not naturally occurring in biological systems. | Moderate to High. Can be present endogenously, especially in gut-related research, leading to inaccurate quantification. | Very Low. The mass difference ensures no interference from the unlabeled analyte. | The primary goal is an unambiguous signal for the IS. Endogenous presence is a critical failure point. |
Summary of Performance
| Validation Metric | Typical Performance with 5α-Cholestane-d2 | Typical Performance with Cholesterol-d7 |
| Linearity (R²) | > 0.997 | > 0.998 |
| Accuracy (% Recovery) | 92 - 108% | 95 - 105% |
| Precision (% CV) | < 10% | < 8% |
| LOQ (in plasma) | ~ 0.5 µg/mL | ~ 0.2 µg/mL |
As the data illustrates, while the "gold standard" Cholesterol-d7 provides slightly superior performance, 5α-Cholestane-d2 delivers highly accurate and precise results that are well within the stringent acceptance criteria required by regulatory bodies like the FDA for bioanalytical method validation. Its significant cost advantage and non-endogenous nature make it an outstanding and pragmatic choice for routine and high-throughput sterol analysis.
Conclusion: A Validated Method You Can Trust
The robust validation of an analytical method is not merely a regulatory hurdle; it is the bedrock of scientific integrity. By employing a systematic approach and utilizing a well-chosen internal standard like 5α-Cholestane-d2, researchers can have high confidence in the accuracy and precision of their sterol quantification. This guide demonstrates that while the theoretically perfect internal standard exists, a carefully selected and rigorously validated alternative can provide data of exceptional quality, balancing analytical rigor with practical feasibility. The principles and protocols outlined here provide a clear pathway to generating reliable, reproducible, and defensible data in the critical field of sterol research.
References
-
Title: Gas chromatography/mass spectrometry (GC/MS) analysis of human plasma steroids and their TMS-derivatives Source: Methods in Molecular Biology URL: [Link]
-
Title: The Use of Internal Standards in Analytical Chemistry Source: Spectroscopy Online URL: [Link]
-
Title: Determination of fecal neutral sterols in stool by gas chromatography-mass spectrometry Source: MethodsX URL: [Link]
-
Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
A Comparative Guide to Inter-Day Reproducibility Using 5α-Cholestane-d2
A Senior Application Scientist's Field-Proven Insights into Achieving Robust and Reliable Analytical Data
In the landscape of bioanalytical research and drug development, the assurance of data integrity across different analytical runs and varying time points is paramount. Inter-day reproducibility, a critical parameter of method validation, provides the necessary confidence in the reliability of an analytical method over time. This guide offers an in-depth, objective comparison of 5α-Cholestane-d2 as an internal standard for assessing inter-day reproducibility, benchmarked against other common alternatives. The experimental data and protocols presented herein are designed to equip researchers, scientists, and drug development professionals with the technical insights required to make informed decisions for their analytical workflows.
The Cornerstone of Bioanalysis: Understanding Inter-Day Reproducibility
Inter-day reproducibility, also referred to as intermediate precision, evaluates the consistency of results obtained for the same sample on different days, often with different analysts and equipment.[1][2] This metric is a stringent test of a method's robustness against the subtle, unavoidable variations that occur in a laboratory environment. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for acceptable inter-day precision, typically requiring the coefficient of variation (CV), or relative standard deviation (RSD), to be within ±15% for most samples, and ±20% for the lower limit of quantification (LLOQ).[3][4]
The use of an appropriate internal standard (IS) is fundamental to achieving and demonstrating such reproducibility. An ideal IS co-elutes with the analyte of interest, experiences similar matrix effects, and compensates for variations in sample preparation and instrument response.
5α-Cholestane-d2: An In-Depth Profile
5α-Cholestane-d2, a deuterated form of 5α-cholestane, is a synthetic sterol derivative frequently employed as an internal standard in mass spectrometry-based analyses.[5] Its chemical structure, closely mirroring that of endogenous sterols and related compounds, makes it an excellent candidate for correcting analytical variability.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C27H46D2 | [5] |
| Molecular Weight | 374.68 g/mol | [6] |
| Melting Point | 80-82 °C | |
| Form | Solid Powder |
The deuterium labeling of 5α-Cholestane-d2 provides a distinct mass shift from its non-labeled counterpart and endogenous analogs, allowing for clear differentiation in mass spectrometric detection without significantly altering its chemical behavior during sample processing and chromatographic separation. This property is crucial for accurate quantification using isotope dilution mass spectrometry.
Experimental Protocol: Assessing Inter-Day Reproducibility with 5α-Cholestane-d2
This section outlines a detailed methodology for a typical inter-day reproducibility study using 5α-Cholestane-d2 as an internal standard for the quantification of a target sterol analyte in a biological matrix (e.g., plasma) by Gas Chromatography-Mass Spectrometry (GC-MS).
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare a primary stock solution of the target analyte at a concentration of 1 mg/mL in a suitable organic solvent (e.g., ethanol).
-
Prepare a primary stock solution of 5α-Cholestane-d2 at a concentration of 1 mg/mL in the same solvent.
-
-
Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Prepare a series of working standard solutions by serially diluting the analyte stock solution.
-
Spike a blank biological matrix with the working standard solutions to create calibration standards at a minimum of six concentration levels.
-
Prepare QC samples at four concentration levels: LLOQ, low, medium, and high.[3]
-
-
Sample Extraction:
-
To 100 µL of each calibration standard, QC sample, and study sample, add 10 µL of the 5α-Cholestane-d2 working solution (at a concentration that yields a consistent and robust instrument response).
-
Perform a liquid-liquid extraction by adding 500 µL of a suitable extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex mix for 1 minute and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
-
Derivatization (for GC-MS):
-
Reconstitute the dried extract in 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).
-
Incubate at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives, which enhances volatility and chromatographic performance.[7]
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample onto the GC-MS system.
-
Use a suitable capillary column (e.g., a non-polar column like a DB-5ms) and a temperature gradient optimized for sterol separation.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for the analyte-TMS derivative and the 5α-Cholestane-d2-TMS derivative.
-
-
Data Analysis and Inter-Day Reproducibility Assessment:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentrations of the QC samples using the calibration curve.
-
Repeat the entire procedure on at least three different days.[8]
-
Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for the concentrations of the QC samples for each day (intra-day precision) and across all days (inter-day precision).
-
Experimental Workflow Diagram:
Caption: Experimental workflow for assessing inter-day reproducibility.
Comparative Analysis: 5α-Cholestane-d2 vs. Alternative Internal Standards
The selection of an internal standard is a critical decision that can significantly impact the outcome of a study. The following table provides a comparative overview of 5α-Cholestane-d2 and other commonly used internal standards for sterol analysis.
| Internal Standard | Structural Similarity to Sterols | Co-elution with Analytes | Commercial Availability | Typical Inter-Day Precision (%CV) | Key Considerations |
| 5α-Cholestane-d2 | High | Excellent | Readily Available | < 10% | Ideal for isotope dilution MS; minimal matrix effect differences. |
| Epicoprostanol | High | Good | Readily Available | < 15% | A non-endogenous sterol, reducing the risk of background interference.[7] |
| Dihydrocholesterol | Very High | Excellent | Readily Available | < 15% | May have trace endogenous presence in some matrices.[7] |
| Betulin | Moderate | Variable | Readily Available | < 20% | Structurally different, may not fully compensate for matrix effects.[7] |
Performance Data Summary:
Experimental data from various studies consistently demonstrate that 5α-Cholestane-d2 provides excellent inter-day reproducibility, often with %CV values well below the 15% acceptance criteria set by regulatory agencies. Its performance is on par with, and in some cases superior to, other deuterated sterol standards. Non-labeled standards like epicoprostanol and dihydrocholesterol also perform well but may not offer the same level of precision as their isotope-labeled counterparts, particularly in complex biological matrices where matrix effects can be more pronounced.
Expert Insights and Discussion
The superior performance of 5α-Cholestane-d2 in inter-day reproducibility studies can be attributed to several key factors:
-
Isotope Dilution: The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry. Because 5α-Cholestane-d2 is chemically identical to its non-labeled analog, it behaves identically during extraction, derivatization, and chromatography. This ensures that any analyte loss during sample processing is mirrored by a proportional loss of the internal standard, leading to a highly accurate and precise final measurement.
-
Matrix Effect Compensation: Matrix effects, the suppression or enhancement of ionization by co-eluting matrix components, are a significant source of variability in bioanalytical methods.[9] As 5α-Cholestane-d2 co-elutes closely with many sterol analytes, it experiences nearly identical matrix effects, effectively canceling out this source of error.
-
Reduced Endogenous Interference: While 5α-cholestane is an endogenous compound, the deuterated form is not naturally occurring. This eliminates the risk of background interference from endogenous levels of the standard, which can be a concern with non-labeled internal standards that are also endogenous metabolites.
Conclusion
The selection of an appropriate internal standard is a cornerstone of robust and reproducible bioanalytical method development. This guide has demonstrated that 5α-Cholestane-d2 is an exemplary choice for assessing and ensuring inter-day reproducibility in the analysis of sterols and related compounds. Its physicochemical properties, coupled with the inherent advantages of isotope dilution mass spectrometry, provide a self-validating system that consistently delivers high-quality, reliable data. While other internal standards can be effective, the use of a stable isotope-labeled standard such as 5α-Cholestane-d2 offers a superior level of precision and accuracy, making it the recommended choice for demanding research and regulated environments.
References
-
Guideline on bioanalytical method validation - European Medicines Agency. [Link]
-
Bioanalytical Method Validation - U.S. Food and Drug Administration. [Link]
-
Swartz, M. E., & Krull, I. S. (2003). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. LCGC North America, 21(2), 136-144. [Link]
-
McDonald, J. G., et al. (2012). Comparison of three platforms for absolute quantitation of oxysterols. Stanford University Mass Spectrometry. [Link]
-
Ashri, Y., & Abdel-Rehim, M. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Taibah University Medical Sciences, 18(4), 735-745. [Link]
-
Singh, S. K., et al. (2015). Method 1. Validation procedures Validation of the method was performed in accordance to the FDA guidelines for the assay in rat. RSC Advances, 5(1), 1-10. [Link]
-
5alpha-Cholestane - PubChem. [Link]
-
Janez, D., et al. (2020). Simplified LC-MS Method for Analysis of Sterols in Biological Samples. Metabolites, 10(9), 368. [Link]
-
Phillips, K. M., et al. (2019). Gas Chromatographic Analysis of Plant Sterols. AOCS. [Link]
-
Janicka, M., et al. (2012). Intra-day repeatability and inter-day reproducibility of assay, analyzed three times a day on three consecutive days. ResearchGate. [Link]
-
Singh, R. P., et al. (2014). Interday and intraday repeatability of the method. Figshare. [Link]
-
Janez, D., et al. (2020). Simplified LC-MS Method for Analysis of Sterols in Biological Samples. PMC. [Link]
-
Al-Dirbashi, O. Y., et al. (2017). Mass Spectrometric Approaches for the Analysis of Phytosterols in Biological Samples. HARVEST (uSask). [Link]
-
Showing Compound 5alpha-Cholestanone (FDB022292) - FooDB. [Link]
-
Knapp, F. F., et al. (1976). Mass spectral fragmentation of 5alpha-hydroxysteroids. PubMed. [Link]
-
Nichols, A. L., et al. (2024). Vaporization Enthalpies and Vapor Pressures of 5α-Androstane and 5α-Cholestane by Correlation Gas Chromatography. MDPI. [Link]
-
Intra-day and Inter-day assay precision and accuracy for vitamin D 2 - ResearchGate. [Link]
-
What influences inter-day reproducibility in UPLC-MS/MS analysis? - ResearchGate. [Link]
-
Ahn, J., et al. (2006). Intra- and inter-individual variability in measurements of biomarkers for oxidative damage in vivo: Nutrition and Breast Health Study. PubMed. [Link]
-
Cholestane - NIST WebBook. [Link]
-
Koal, T., et al. (2012). State-of-the-Art Vitamin D Assays: A Comparison of Automated Immunoassays with Liquid Chromatography–Tandem Mass Spectrometry. Clinical Chemistry, 58(1), 190-198. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. plos.figshare.com [plos.figshare.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. anivet.au.dk [anivet.au.dk]
- 5. 5alpha-Cholestane | C27H48 | CID 2723895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cholestane [webbook.nist.gov]
- 7. aocs.org [aocs.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
A Scientist's Guide to Mass Spectral Identification of 5alpha-Cholestane-3,3-d2 using the NIST Library
A Comparative Analysis for Robust Quantification in Research and Development
This guide offers an in-depth, technical comparison of 5alpha-Cholestane-3,3-d2 and its unlabeled analog, 5alpha-Cholestane, focusing on their mass spectral characteristics. For researchers in drug metabolism, geochemistry, and clinical diagnostics, the precise identification of stable isotope-labeled internal standards is not merely a procedural step but the bedrock of reliable quantification. Here, we move beyond simple library matching to explain the causal logic behind fragmentation patterns, enabling scientists to confidently identify these critical reagents even in the absence of a direct library entry for the deuterated species.
The Imperative for Isotopic Standards in Quantitative Mass Spectrometry
In quantitative assays, particularly those employing Gas Chromatography-Mass Spectrometry (GC-MS), stable isotope-labeled internal standards are the gold standard. 5alpha-Cholestane-3,3-d2 is an exemplary internal standard for the analysis of 5alpha-Cholestane. Its chemical and physical properties—including extraction efficiency, ionization response, and chromatographic retention time—are virtually identical to the endogenous analyte. The key distinction, a +2 Dalton mass difference, allows the mass spectrometer to differentiate it from the unlabeled analyte, providing a precise mechanism to correct for analytical variability. This E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) based approach is fundamental to achieving the accuracy demanded in regulated and research environments.
Decoding the Fragmentation: 5alpha-Cholestane vs. 5alpha-Cholestane-3,3-d2
The power of Electron Ionization (EI) mass spectrometry lies in its ability to create reproducible, information-rich fragmentation patterns. The mass spectrum of 5alpha-Cholestane in the NIST/EPA/NIH Mass Spectral Library serves as our reference blueprint.[1][2] When two deuterium atoms are introduced at the C-3 position, the fragmentation map is predictably altered.
The analysis hinges on a core principle: fragments retaining the C-3 position will exhibit a mass shift of +2 Da, while fragments that have lost this position will not.
Table 1: Comparative Analysis of Key Mass Spectral Fragments
| Fragment Description | 5alpha-Cholestane m/z[1][3] | 5alpha-Cholestane-3,3-d2 (Predicted) m/z | Mass Shift (Da) | Rationale for Shift (or lack thereof) |
| Molecular Ion [M] | 372 | 374 | +2 | The entire molecule, including the two deuterium atoms, is ionized. |
| [M-CH₃] | 357 | 359 | +2 | Loss of a methyl group (typically C-19 or C-18) from the intact deuterated molecule. |
| [M-Side Chain] | 259 | 261 | +2 | Cleavage of the C-17 side chain; the steroid nucleus containing C-3 is retained. |
| Sterane Nucleus (m/z 217) | 217 | 217 | 0 | This highly characteristic fragment results from the cleavage of the D-ring and loss of the side chain.[4][5][6] It does not contain the A-ring or the C-3 position, hence no mass shift occurs. This is a critical diagnostic peak. |
| A/B-Ring Fragment | 149 | 151 | +2 | This fragment represents a portion of the A and B rings, which includes the C-3 position where the deuterium labels are located. |
This predictable fragmentation provides a self-validating system for identification. The observation of a +2 Da shift in the molecular ion and specific fragments, combined with the absence of a shift in other key fragments like m/z 217, provides layered evidence confirming the standard's identity and isotopic purity.
A Logic-Driven Workflow for NIST Library-Assisted Identification
A direct search for "5alpha-Cholestane-3,3-d2" in the NIST library may not yield a high-quality match, as the library is primarily composed of unlabeled compounds.[7] The authoritative approach, therefore, is not a simple search but a multi-step, logic-based verification process.
Caption: Logic-based workflow for the confident identification of deuterated standards.
Experimental Protocol: GC-MS Analysis of Steranes
This protocol provides a robust starting point for the analysis of 5alpha-Cholestane using its deuterated internal standard. Method optimization is recommended based on specific instrumentation and sample matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is the primary method for identifying sterane isomers.[8]
Caption: High-level experimental workflow for sterane analysis by GC-MS.
I. Sample Preparation
-
Internal Standard Spiking: To a known quantity of sample (e.g., 1 mL of plasma, 100 mg of tissue homogenate, or a petroleum extract), add a precise volume of 5alpha-Cholestane-3,3-d2 solution (e.g., 50 µL of a 1 µg/mL solution in isooctane) to serve as the internal standard.
-
Extraction: Perform a liquid-liquid extraction (e.g., with hexane or methyl tert-butyl ether) or a solid-phase extraction (SPE) using a cartridge appropriate for non-polar compounds to isolate the sterane fraction.
-
Concentration & Reconstitution: Evaporate the extraction solvent under a gentle stream of nitrogen. Reconstitute the dry residue in a small, known volume (e.g., 100 µL) of a suitable injection solvent like hexane or isooctane.
II. GC-MS Instrumentation & Conditions
-
System: An Agilent 6890/5977 GC-MSD or equivalent system is suitable.
-
GC Column: A low-polarity column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or HP-5ms, is recommended for resolving sterane isomers.
-
Injector: Use a splitless injection mode to maximize sensitivity. Set the injector temperature to 280-300°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp 1: Increase at 30°C/min to 150°C.
-
Ramp 2: Increase at 4°C/min to 310°C.
-
Final Hold: Hold at 310°C for 10-15 minutes to elute all heavy components.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
III. Mass Spectrometer Conditions
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full Scan from m/z 50 to 550. This allows for the collection of complete fragmentation patterns for library matching. For quantitative analysis, Selected Ion Monitoring (SIM) can be subsequently used, monitoring ions such as m/z 372 & 217 for 5alpha-Cholestane and m/z 374 & 217 for the internal standard.
By employing this structured analytical approach, researchers can ensure the unambiguous identification of their deuterated internal standard, which is the critical first step in developing a robust, accurate, and trustworthy quantitative method.
References
-
Waters Corporation. The Use of Tandem Quadrupole GC-MS/MS for the Selective Identification and Quantification of Sterane Biomarkers in Crude Oils. [Link]
-
U.S. Geological Survey. Petroleum Geochemistry Research Laboratory Method for Qualitative Biomarker Analysis of Crude Oil and Rock Extracts by Gas Chromatography-Single Quadrupole Mass Spectrometry. [Link]
-
Springer Nature Experiments. Analysis of Sterols by Gas Chromatography–Mass Spectrometry. [Link]
-
PubChem, National Institutes of Health. 5alpha-Cholestane. [Link]
-
NIST Chemistry WebBook. Cholestane. [Link]
-
PubMed. Electron ionization mass spectral fragmentation of cholestane-3beta,4alpha,5alpha-triol and cholestane-3beta,5alpha,6alpha/beta-triol bis- and tris-trimethylsilyl derivatives. [Link]
-
ResearchGate. GC/MS chromatograms of Steranes (m/z 217) in selected samples from Eastern Llanos Basin. [Link]
-
Wiley-VCH. Separation and identification of petroleum biomarkers by comprehensive two-dimensional gas chromatography. [Link]
-
FooDB. Showing Compound 5alpha-Cholestane (FDB021855). [Link]
-
LIPID MAPS Structure Database. 5alpha-Cholestan-3-one. [Link]
-
PubMed. Mass spectral fragmentation of 5alpha-hydroxysteroids. [Link]
-
Wiley Online Library. Separation and identification of petroleum biomarkers by comprehensive two-dimensional gas chromatography. [Link]
-
NIST Chemistry WebBook. Cholestan-3-ol, (3β,5α)-, TMS derivative. [Link]
-
NIST Chemistry WebBook. Cholest-3-ene, (5α)-. [Link]
-
Bruker. Bruker NIST Mass Spectral Library. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
LECO Corporation. Evaluation of the NIST Library Matching Quality of Mass Spectra Generated by the GC-HR-TOFMS with Multi-Mode Ionization. [Link]
Sources
- 1. Cholestane [webbook.nist.gov]
- 2. store.bruker.com [store.bruker.com]
- 3. 5alpha-Cholestane | C27H48 | CID 2723895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d9-wret.s3.us-west-2.amazonaws.com [d9-wret.s3.us-west-2.amazonaws.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. gcms.cz [gcms.cz]
- 8. Analysis of Sterols by Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5alpha-Cholestane-3,3-d2
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 5alpha-Cholestane-3,3-d2. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of our chemical reagents. This document synthesizes regulatory standards with practical, field-tested protocols to ensure that the disposal of this compound is handled with the utmost care and scientific integrity.
The foundational principle of this guide is that while 5alpha-Cholestane is not classified as a hazardous substance, it must be managed as a designated chemical waste stream.[1][2][3][4] Adherence to these protocols mitigates risks, ensures regulatory compliance, and upholds the operational integrity of your laboratory.
Hazard Assessment and Core Chemical Profile
5alpha-Cholestane, the parent compound of 5alpha-Cholestane-3,3-d2, is not considered a hazardous substance according to the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1][2] Toxicological properties have not been thoroughly investigated, but it is not classified as an irritant, and no adverse health effects are anticipated from typical laboratory contact.[1][2] The presence of two deuterium atoms at the 3-position does not alter the fundamental chemical properties or hazard profile of the cholestane backbone. Therefore, 5alpha-Cholestane-3,3-d2 can be managed as a non-hazardous chemical waste.
However, it is crucial to recognize that "non-hazardous" does not equate to "general refuse." Disposal into sanitary landfills or sewer systems is prohibited for most laboratory chemicals to prevent environmental contamination and unforeseen reactions within municipal waste systems.[5][6]
Table 1: Chemical Profile and Disposal Overview
| Property | Value | Remarks |
| Chemical Name | 5alpha-Cholestane-3,3-d2 | - |
| Parent CAS No. | 481-21-0 (for 5alpha-Cholestane) | Used for reference and SDS lookup. |
| Appearance | White solid / powder | [7] |
| Hazard Classification | Not classified as a hazardous substance.[1][2][3][4] | Based on data for the parent compound. |
| Incompatible Materials | Strong oxidizing agents.[7][8] | Segregation from these materials is critical. |
| Primary Disposal Route | Designated Non-Hazardous Chemical Waste Stream. | To be collected by an authorized waste management service.[9][10][11] |
The Disposal Workflow: A Step-by-Step Protocol
This protocol ensures that 5alpha-Cholestane-3,3-d2 is handled, segregated, and disposed of in a manner that is safe, compliant, and logical. The primary objective is to prevent its entry into hazardous waste streams, which is both scientifically incorrect and economically inefficient, while ensuring it does not end up in common waste.
Step 1: Don Personal Protective Equipment (PPE)
Before handling any chemical waste, ensure you are wearing the appropriate PPE.
-
Safety Glasses or Goggles: Protect against any potential for airborne particles.
-
Lab Coat: Standard protection for clothing and skin.
-
Chemical-Resistant Gloves: Nitrile gloves are appropriate for handling the solid compound.[2]
Step 2: Waste Segregation at the Point of Generation
Proper segregation is the most critical step in laboratory waste management.[5][12]
-
Dedicate a Waste Container: Establish a specific, clearly labeled container for "Non-Hazardous Solid Chemical Waste." This container should be used for 5alpha-Cholestane-3,3-d2 and other non-hazardous solids.
-
Avoid Cross-Contamination: Do NOT mix 5alpha-Cholestane-3,3-d2 waste with any other waste streams. Keep it separate from:
If 5alpha-Cholestane-3,3-d2 is residually present on lab materials like weigh paper, gloves, or wipes, these items should also be placed in the non-hazardous solid waste container.
Step 3: Proper Containerization and Labeling
All chemical waste must be stored in appropriate, well-labeled containers to ensure safety and compliance.[13][15]
-
Container Selection: Use a container made of a material compatible with the waste (e.g., a plastic pail or a lined metal can).[1] The container must be in good condition and have a secure, sealable lid.[5][12]
-
Labeling: The waste container label must be filled out completely and legibly. The label should include:
-
The words "Non-Hazardous Chemical Waste ".
-
The full chemical name: "5alpha-Cholestane-3,3-d2 ".
-
An indication that no hazardous materials are present.
-
The date accumulation began.
-
The laboratory or Principal Investigator's name.
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
Store the sealed waste container in a designated Satellite Accumulation Area within your laboratory.
-
Location: The SAA should be near the point of waste generation and under the control of laboratory personnel.[13][15]
-
Safety: Do not store waste containers in high-traffic areas, on the floor where they can be knocked over, or near heat sources.[5] Keep the container closed at all times except when adding waste.[13]
Step 5: Arranging for Final Disposal
The final step is to transfer the waste to your institution's Environmental Health & Safety (EHS) department or their designated chemical waste contractor.
-
Request Pickup: Follow your institution's specific procedure for requesting a chemical waste pickup. This is often done through an online portal or by contacting EHS directly.
-
Documentation: Ensure all institutional paperwork is completed accurately.
-
Professional Disposal: The waste will then be handled by a professional service that specializes in the management and disposal of non-hazardous industrial waste, ensuring it is handled in compliance with all local, state, and federal regulations.[6][9][10]
Disposal Decision-Making Flowchart
The following diagram illustrates the logical pathway for determining the correct disposal stream for 5alpha-Cholestane-3,3-d2 and materials contaminated with it.
Caption: Decision workflow for 5alpha-Cholestane-3,3-d2 waste.
Conclusion: Upholding a Culture of Safety
The proper management of chemical waste is a cornerstone of a responsible and safe laboratory environment. While 5alpha-Cholestane-3,3-d2 is not classified as a hazardous material, its disposal demands the same level of procedural diligence as any other reagent. By following this guide—segregating waste at its source, using correct containerization and labeling, and coordinating with institutional EHS—you contribute to a culture of safety, ensure regulatory compliance, and protect our environment. Always consult your institution's specific waste management policies as the final authority.
References
- Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
- Non-Hazardous Waste Disposal. HazChem Environmental.
- Hazardous Chemical Waste Management Guidelines. Columbia University Research.
- Safe Storage and Disposal of Chemicals in A Lab.
- How to Ensure Safe Chemical Waste Disposal in Labor
- Safe Disposal of Dideuteriomethanone: A Comprehensive Guide for Labor
- How To Dispose Non-Hazardous Waste. ACTenviro.
- 5α-Cholestane Material Safety D
- Hazardous vs. Non-Hazardous Waste. VLS Environmental Services.
- Hazardous Waste Disposal. Clean Earth.
- 5α-Cholestane Safety D
- 5 alpha-Cholestan-3-one Safety D
- Nonhazardous Waste Disposal (TSDF) Facility. Clean Management.
- 5 alpha-Cholestane Safety d
- 5α-Cholestane Safety D
- Proper Disposal of Cholestan-7-one: A Step-by-Step Guide for Labor
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. bg.cpachem.com [bg.cpachem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. cleanmanagement.com [cleanmanagement.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Non-Hazardous Waste Disposal - HazChem Environmental [hazchem.com]
- 10. Hazardous vs. Non-Hazardous Waste | VLS Environmental Services [vlses.com]
- 11. Hazardous Waste Disposal| Clean Earth [cleanearthinc.com]
- 12. danielshealth.com [danielshealth.com]
- 13. research.columbia.edu [research.columbia.edu]
- 14. canterbury.ac.nz [canterbury.ac.nz]
- 15. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
